3,4-Bis(trifluoromethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-bis(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-8(11,12)5-2-1-4(7(16)17)3-6(5)9(13,14)15/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHWMAXSOZBJDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616650 | |
| Record name | 3,4-Bis(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133804-66-7 | |
| Record name | 3,4-Bis(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Bis(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3,5-Bis(trifluoromethyl)benzoic Acid
Introduction
This technical guide provides an in-depth overview of 3,5-Bis(trifluoromethyl)benzoic acid, a significant building block in medicinal chemistry and organic synthesis. While the initial topic of interest was 3,4-Bis(trifluoromethyl)benzoic acid (CAS Number: 133804-66-7)[1][2], publicly available technical data, including experimental protocols and applications in drug development, is limited for this specific isomer. In contrast, the 3,5-isomer, 3,5-Bis(trifluoromethyl)benzoic acid, is extensively documented and plays a crucial role in the synthesis of various pharmaceutical compounds.[3][4] This guide will therefore focus on the properties, synthesis, and applications of 3,5-Bis(trifluoromethyl)benzoic acid.
This compound is a derivative of benzoic acid and is characterized by the presence of two trifluoromethyl groups at the 3 and 5 positions of the benzene ring. These electron-withdrawing groups significantly influence the molecule's chemical properties and reactivity. It is a key intermediate in the synthesis of substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases, psychiatric disorders, and emesis.[3][4]
Physicochemical Properties
The key physicochemical properties of 3,5-Bis(trifluoromethyl)benzoic acid are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 725-89-3 | [4][5][6][7][8] |
| Molecular Formula | C9H4F6O2 | [2][4][6][7] |
| Molecular Weight | 258.12 g/mol | [4][5][6][8] |
| Appearance | White to light yellow crystal powder | [4] |
| Melting Point | 142-143 °C | [4][5][8] |
| Boiling Point | 223.9±40.0 °C (Predicted) | [4] |
| Solubility | Slightly soluble in water. Soluble in CD3OD, DMSO-d6, and CDCl3. | [4][9] |
| EINECS Number | 211-970-1 | [4][5][6] |
Synthesis Protocol: Grignard Reaction
A common and effective method for the synthesis of 3,5-Bis(trifluoromethyl)benzoic acid is through the Grignard carboxylation of 3,5-bis(trifluoromethyl)bromobenzene.[3] This process offers a high yield and is adaptable for large-scale manufacturing.[3]
Experimental Protocol:
-
Grignard Reagent Formation: 3,5-Bis(trifluoromethyl)bromobenzene is reacted with magnesium turnings in an anhydrous tetrahydrofuran (THF) solvent to form the corresponding Grignard reagent. The reaction is typically initiated with a small crystal of iodine and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Carboxylation: The freshly prepared Grignard reagent solution is then cooled to a low temperature, preferably below 0°C, and treated with a constant pressure of carbon dioxide (CO2) gas.[3] The CO2 can be bubbled through the solution or added as dry ice.
-
Acidification: After the carboxylation is complete, the reaction mixture is quenched by the addition of a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and yield the final product, 3,5-Bis(trifluoromethyl)benzoic acid.[3]
-
Purification: The crude product can be purified by crystallization from an appropriate solvent system.[3]
Applications in Drug Development
3,5-Bis(trifluoromethyl)benzoic acid is a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the neurokinin-1 (NK1) receptor.[3][4] The NK1 receptor is a G-protein coupled receptor that binds the neuropeptide Substance P. Antagonists of this receptor have shown therapeutic potential in a variety of conditions.
Role as a Precursor for NK1 Receptor Antagonists:
The development of potent and selective NK1 receptor antagonists often involves the incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety. This group is known to enhance the binding affinity and pharmacokinetic properties of the drug candidates. 3,5-Bis(trifluoromethyl)benzoic acid serves as a versatile starting material for introducing this key structural feature into more complex molecules.
The general workflow for its use in drug development is outlined below.
Safety and Handling
3,5-Bis(trifluoromethyl)benzoic acid is classified as an irritant.[5] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[5][8]
Conclusion
3,5-Bis(trifluoromethyl)benzoic acid is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique electronic properties, imparted by the two trifluoromethyl groups, make it a key component in the design of modern therapeutics, particularly NK1 receptor antagonists. The well-established synthesis protocols allow for its efficient production, ensuring its continued importance in drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 4. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]
- 5. 3,5-Bis(trifluoromethyl)benzoic acid 98 725-89-3 [sigmaaldrich.com]
- 6. 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]
- 8. 3,5-Bis(trifluoromethyl)benzoic acid 98 725-89-3 [sigmaaldrich.com]
- 9. bipm.org [bipm.org]
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 3,4-Bis(trifluoromethyl)benzoic acid. Due to the limited availability of experimental data for the 3,4-isomer, this document also includes data for the closely related 3,5-Bis(trifluoromethyl)benzoic acid for comparative purposes. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's characteristics and the methodologies for their determination.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its 3,5-isomer. It is important to note that where experimental data for the 3,4-isomer is not available, this is clearly indicated.
| Property | This compound | 3,5-Bis(trifluoromethyl)benzoic acid |
| CAS Number | 133804-66-7[1][2] | 725-89-3[3] |
| Molecular Formula | C₉H₄F₆O₂ | C₉H₄F₆O₂[3] |
| Molecular Weight | 258.12 g/mol | 258.12 g/mol [4] |
| Melting Point | Data not available | 142-143 °C[3] |
| Boiling Point | Data not available | Predicted: 223.9 ± 40.0 °C |
| pKa | Data not available | Predicted: 3.34 ± 0.10[3] |
| logP | Data not available | Computed: 3.8[4] |
| Solubility | Data not available | Slightly soluble in water; Soluble in DMSO and Methanol.[3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard methods applicable to organic compounds like this compound.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[5][6][7]
Procedure:
-
A small, dry sample of the compound is finely powdered.
-
The powdered sample is packed into a capillary tube, which is sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[5]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[8][9][10][11]
Procedure:
-
A precise amount of the acidic compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., NaOH) is gradually added to the acidic solution from a burette.[9]
-
The pH of the solution is measured and recorded after each addition of the base.
-
A titration curve is generated by plotting the pH versus the volume of base added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[11]
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing its distribution between an organic and an aqueous phase. The shake-flask method is the traditional and a widely accepted technique for its measurement.[12][13][14][15]
Procedure:
-
A biphasic system is prepared using n-octanol and water (or a suitable buffer) that have been pre-saturated with each other.[12]
-
A known amount of the compound is dissolved in one of the phases.
-
The two phases are mixed thoroughly in a flask by shaking for a predetermined period to allow for the compound to reach equilibrium between the two layers.[13]
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Visualizations
Experimental Workflow: Synthesis of Bis(trifluoromethyl)benzoic Acids
The following diagram illustrates a general synthetic route for the preparation of bis(trifluoromethyl)benzoic acids, which is applicable for the synthesis of the 3,4- and 3,5-isomers starting from the corresponding bis(trifluoromethyl)bromobenzene.
Caption: Generalized synthetic workflow for bis(trifluoromethyl)benzoic acids.
References
- 1. scbt.com [scbt.com]
- 2. This compound 98 - Safety Data Sheet [chemicalbook.com]
- 3. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]
- 4. 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Elucidating the Molecular Architecture: A Technical Guide to 3,4-Bis(trifluoromethyl)benzoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3,4-Bis(trifluoromethyl)benzoic acid. Due to the limited availability of specific experimental data for this particular isomer in public literature, this guide leverages a comparative approach, presenting detailed methodologies and data for the closely related and well-characterized isomer, 3,5-Bis(trifluoromethyl)benzoic acid, as a practical exemplar for structure elucidation techniques.
Introduction to this compound
This compound is an organic compound featuring a benzoic acid core substituted with two trifluoromethyl groups at the 3 and 4 positions of the benzene ring. These electron-withdrawing trifluoromethyl groups significantly influence the electronic properties and reactivity of the molecule, making it a potentially valuable building block in medicinal chemistry and materials science.
Chemical Structure:
Solubility Profile of 3,4-Bis(trifluoromethyl)benzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,4-Bis(trifluoromethyl)benzoic acid in organic solvents. Due to the limited availability of specific quantitative data for the 3,4-isomer, this document also includes qualitative and quantitative solubility information for the structurally related isomers, 3,5-Bis(trifluoromethyl)benzoic acid and 4-(trifluoromethyl)benzoic acid, to offer valuable insights for formulation development, synthesis, and purification processes.
Introduction
This compound is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter that influences its application in drug discovery, process chemistry, and formulation. The presence of two trifluoromethyl groups and a carboxylic acid moiety imparts a unique polarity to the molecule, dictating its interaction with different solvent systems. This guide aims to consolidate the available solubility data and provide detailed experimental protocols for its determination.
Solubility Data
A thorough literature search revealed a lack of specific quantitative solubility data for this compound in common organic solvents. However, data for its isomers, 3,5-Bis(trifluoromethyl)benzoic acid and 4-(trifluoromethyl)benzoic acid, can provide a useful approximation for solvent selection and formulation development.
Table 1: Solubility Data for Isomers of Bis(trifluoromethyl)benzoic Acid
| Compound | Solvent | Temperature (°C) | Solubility |
| 3,5-Bis(trifluoromethyl)benzoic acid | Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble |
| Methanol | Not Specified | Soluble | |
| Deuterated Methanol (CD3OD) | Not Specified | > 10 mg/mL | |
| Deuterated DMSO (DMSO-d6) | Not Specified | > 10 mg/mL | |
| Deuterated Chloroform (CDCl3) | Not Specified | > 2 mg/mL | |
| Water | Not Specified | Slightly Soluble | |
| 4-(Trifluoromethyl)benzoic acid | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 200 mg/mL |
| Ethanol | Not Specified | Generally more soluble in polar organic solvents | |
| Acetone | Not Specified | Generally more soluble in polar organic solvents | |
| Water | Not Specified | Soluble |
Note: The information in this table is based on available data for isomers and should be used as a qualitative guide for this compound. Experimental determination of solubility for the specific compound of interest is highly recommended.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various research and development activities. The following are detailed methodologies for key experiments.
Equilibrium Shake-Flask Method
This is a standard method for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Separation of Solid and Liquid Phases:
-
Allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to settle.
-
Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
-
Quantification of Solute:
-
Carefully withdraw a known volume of the clear supernatant.
-
Gravimetric Analysis: Transfer the supernatant to a pre-weighed container, evaporate the solvent under a stream of nitrogen or in a vacuum oven, and weigh the remaining solid.
-
Spectroscopic Analysis: Dilute the supernatant with a suitable solvent and measure the absorbance at a predetermined wavelength using a UV-Vis spectrophotometer. Calculate the concentration using a standard calibration curve.
-
Chromatographic Analysis: Dilute the supernatant and inject it into a calibrated High-Performance Liquid Chromatography (HPLC) system.
-
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is highly accurate and can be used for a wide range of concentrations.
Methodology:
-
Preparation of Saturated Solution: Follow step 1 as described in the Shake-Flask Method.
-
Sample Preparation:
-
Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 15-20 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample and determine the concentration from the calibration curve.
-
Calculate the original solubility by taking the dilution factor into account.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound in an organic solvent.
Caption: Workflow for Solubility Determination
Logical Relationship in HPLC-Based Solubility Assay
This diagram outlines the key steps and their logical connections in an HPLC-based solubility assay.
Caption: HPLC-Based Solubility Assay Logic
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains to be fully characterized in publicly available literature, the information on its isomers provides a valuable starting point for solvent screening. The experimental protocols detailed in this guide offer robust methods for researchers to determine the precise solubility of this compound in their solvents of interest. Accurate solubility data is indispensable for the successful development and application of this compound in various scientific and industrial fields. It is strongly recommended that experimental solubility determination be carried out for the specific solvent systems relevant to the intended application.
An In-depth Technical Guide to 3,4-Bis(trifluoromethyl)benzoic Acid as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Bis(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The presence of two electron-withdrawing trifluoromethyl groups on the benzene ring imparts unique electronic properties and metabolic stability to molecules derived from this scaffold. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in public literature, its key physicochemical properties can be summarized.
| Property | Value | Reference |
| CAS Number | 133804-66-7 | [1] |
| Molecular Formula | C₉H₄F₆O₂ | [2][3] |
| Molecular Weight | 258.12 g/mol | [1] |
| Purity | ≥98% (Commercially available) | [1] |
| Physical Appearance | White to off-white solid (presumed) | General knowledge |
| Solubility | Expected to be soluble in organic solvents like THF, DMF, and alcohols. | Inferred from reaction conditions |
Synthesis of this compound
Detailed, peer-reviewed synthesis protocols for this compound are not readily found in the literature. However, a plausible and common synthetic route would involve the oxidation of a suitable precursor, such as 3,4-bis(trifluoromethyl)toluene or 3,4-bis(trifluoromethyl)benzyl alcohol.
A general workflow for such a synthesis is depicted below:
Caption: Plausible synthetic route to this compound.
Core Reactions and Experimental Protocols
This compound serves as a versatile starting material for a variety of chemical transformations. Two key reactions are its conversion to amides and its reduction to the corresponding benzyl alcohol, both of which are crucial steps in the synthesis of biologically active molecules.
Amide Bond Formation
The carboxylic acid moiety of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This reaction is fundamental in the synthesis of numerous pharmaceutical compounds, including G protein-coupled bile acid receptor 1 (GPBAR1) agonists.
General Experimental Protocol for Amide Coupling:
A standard procedure for amide bond formation involves the activation of the carboxylic acid with a coupling agent, followed by the addition of the amine.
-
Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent, for example, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.1 eq) and hydroxybenzotriazole (HOBt) (1.1 eq), and stir the mixture at room temperature for 30 minutes.
-
Coupling: To the activated acid, add the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired amide.
Caption: General scheme for amide synthesis from this compound.
Reduction to Benzyl Alcohol
The reduction of the carboxylic acid to the corresponding benzyl alcohol is another key transformation, providing a different functional group for further synthetic manipulations. This has been employed in the synthesis of cyanotriazole compounds with potential applications in diabetes treatment.[4][5]
Experimental Protocol for the Reduction of this compound: [4][5]
This protocol is adapted from a patent describing the synthesis of a precursor for cyanotriazole compounds.
-
Reaction Setup: To a solution of this compound (1.00 g, 3.87 mmol) in tetrahydrofuran (THF, 20 ml) at 0°C, add borane THF complex (1.0M THF solution, 8.44 ml, 8.44 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Quenching: Quench the reaction by the addition of 1N HCl (aqueous) at 0°C.
-
Extraction and Purification: Extract the reaction mixture with ethyl acetate (AcOEt). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (3,4-bis(trifluoromethyl)phenyl)methanol. Further purification may be achieved by column chromatography if necessary.
Caption: Reduction of this compound to the corresponding benzyl alcohol.
Applications in Drug Discovery and Medicinal Chemistry
The unique properties of the 3,4-bis(trifluoromethyl)phenyl moiety make it an attractive scaffold in drug design. The trifluoromethyl groups can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity.
GPBAR1 Agonists for Metabolic Disorders
This compound is a key building block in the synthesis of potent and selective agonists for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[6] GPBAR1 is expressed in enteroendocrine cells and is involved in the secretion of glucagon-like peptide-1 (GLP-1), a hormone that stimulates insulin release in a glucose-dependent manner.[6] Agonism of GPBAR1 is therefore a promising therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders.[6]
The synthesis of these agonists typically involves the amide coupling of this compound with various amino-pyridine derivatives.[6]
Caption: Signaling pathway of GPBAR1 agonists in glucose homeostasis.
Precursors for Cyanotriazole Compounds in Diabetes Treatment
As mentioned earlier, (3,4-bis(trifluoromethyl)phenyl)methanol, derived from the reduction of the corresponding benzoic acid, is an intermediate in the synthesis of novel cyanotriazole compounds.[4][5] These compounds have shown potential in stimulating the citric acid cycle and improving hyperglycemia, making them promising candidates for the treatment of diabetes and related metabolic diseases.[4]
Inhibitors of Stearoyl-CoA Desaturase
This compound has also been identified as a potential building block for the synthesis of inhibitors of stearoyl-CoA desaturase (SCD).[7] SCD is an enzyme that plays a key role in lipid metabolism, and its inhibition is a target for the treatment of a variety of conditions, including obesity, dyslipidemia, and metabolic syndrome.[7]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the development of new pharmaceuticals. Its unique electronic properties and the metabolic stability it imparts to derivative molecules make it a scaffold of significant interest for researchers in drug discovery. While detailed public data on this specific isomer is somewhat limited, the available information from patent literature highlights its crucial role in the synthesis of promising therapeutic agents for metabolic diseases. Further exploration and publication of its reactivity and properties will undoubtedly expand its application in the field of organic and medicinal chemistry.
References
- 1. 133804-66-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. EA019447B1 - ÐÑоизводнÑе бензоÑиазола в каÑеÑÑве ÑÑедÑÑв пÑоÑив Ñака - Google Patents [patents.google.com]
- 3. CN102300854B - ä½ä¸ºæçåçè¯å¹¶å»åè¡çç© - Google Patents [patents.google.com]
- 4. WO2015008872A1 - Cyanotriazole compounds - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CA2827718A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents [patents.google.com]
- 7. US7652013B2 - Inhibitors of stearoyl-CoA desaturase - Google Patents [patents.google.com]
The Rising Potential of 3,4-Bis(trifluoromethyl)benzoic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate lipophilicity, improve metabolic stability, and increase binding affinity.[1][2] This technical guide delves into the potential applications of 3,4-Bis(trifluoromethyl)benzoic acid as a versatile building block in drug discovery, drawing insights from its more extensively studied 3,5-disubstituted isomer and other related fluorinated compounds.
Core Concepts: The Trifluoromethyl Advantage
The introduction of one or more trifluoromethyl groups can profoundly impact a molecule's properties:
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer drug half-life.
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the CF₃ moiety can significantly alter the pKa of nearby functional groups, influencing drug-target interactions.[3]
-
Enhanced Target Binding: The unique electronic and steric properties of the CF₃ group can lead to stronger and more specific interactions with biological targets.[1]
Potential Therapeutic Applications
While direct research on this compound derivatives is emerging, the established bioactivity of the isomeric 3,5-Bis(trifluoromethyl)phenyl scaffold provides a strong rationale for its investigation in several therapeutic areas.
Oncology
The 3,5-bis(trifluoromethyl)phenyl moiety is a key feature in several anticancer agents, suggesting that the 3,4-disubstituted analogue could exhibit similar or novel activities.
-
Androgen Receptor (AR) Antagonism: Non-steroidal antiandrogens are a mainstay in the treatment of prostate cancer. The 3,5-bis(trifluoromethyl)phenyl group has been identified as a crucial substituent for potent AR antagonism.[4] It is hypothesized that the bulky and electron-withdrawing nature of this group can sterically hinder the conformational changes required for receptor activation, even in the presence of mutations that confer resistance to other therapies.[5] Derivatives of this compound could be explored for their potential to overcome resistance to existing antiandrogen therapies.
-
Kinase Inhibition: Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. Numerous kinase inhibitors incorporate trifluoromethylphenyl groups to enhance their binding affinity and selectivity. For instance, derivatives of pyrazolo[3,4-b]pyridine containing a trifluoromethylphenyl group have shown potent inhibitory activity against Tropomyosin receptor kinases (TRKs).[6] The 3,4-bis(trifluoromethyl)phenyl scaffold could be a valuable component in the design of novel kinase inhibitors targeting various cancer-related signaling pathways.
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is implicated in a wide range of diseases, from autoimmune disorders to cancer.
-
p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a central role in the production of pro-inflammatory cytokines.[7] Inhibition of p38 MAPK is a promising strategy for the treatment of inflammatory diseases.[8][9] Diaryl urea compounds containing a trifluoromethylphenyl group have been identified as potent allosteric inhibitors of p38 MAPK.[7][8] This suggests that derivatives of this compound could be developed as novel anti-inflammatory agents by targeting this pathway.
Data Presentation: Bioactivity of Related Compounds
The following tables summarize the biological activity of compounds containing the bis(trifluoromethyl)phenyl moiety, providing a basis for predicting the potential of 3,4-disubstituted derivatives.
| Compound Class | Target/Assay | Cell Line | IC₅₀ / MIC | Reference |
| Pyrazole Derivatives | Antibacterial | S. aureus | 2 µg/mL | [10] |
| Pyrazole Derivatives | Antibacterial | MRSA | 1 µg/mL | [10] |
| α-Trifluoromethyl Chalcones | Antiproliferative | DU145 (Prostate Cancer) | 1.43 µM | [11] |
| α-Trifluoromethyl Chalcones | Antiproliferative | PC-3 (Prostate Cancer) | 1.34 µM | [11] |
| Pyrazolo[3,4-b]pyridine | TRKA Inhibition | - | 56 nM | [6] |
| Pyrazolo[3,4-b]pyridine | Antiproliferative | Km-12 (Colon Cancer) | 0.304 µM | [6] |
Signaling Pathways
Understanding the molecular pathways targeted by these compounds is crucial for rational drug design.
Experimental Protocols
General Synthesis of N-Aryl Amides from this compound
This protocol describes a general method for the synthesis of amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
An appropriate primary or secondary amine (R₁R₂NH)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)
Procedure:
-
Acyl Chloride Formation: To a solution of this compound in an anhydrous solvent, add an excess of thionyl chloride or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Solvent Removal: Remove the excess chlorinating agent and solvent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous solvent and cool to 0 °C. Add the desired amine followed by the dropwise addition of a base. Allow the reaction to warm to room temperature and stir until completion.
-
Workup: Quench the reaction with water or saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.[12][13][14][15]
Materials:
-
Human cancer cell line of interest (e.g., LNCaP for prostate cancer, A549 for lung cancer)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (derived from this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
While the full potential of this compound in medicinal chemistry is still being explored, the extensive research on its 3,5-disubstituted isomer and other fluorinated compounds provides a compelling roadmap for future investigations. The unique electronic and steric properties conferred by the two trifluoromethyl groups make this scaffold a highly attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further synthesis and biological evaluation of derivatives of this compound are warranted to fully elucidate their therapeutic potential and to expand the arsenal of fluorinated drugs in the pharmaceutical landscape.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. youtube.com [youtube.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Trifluoromethylated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry. This is due to the unique properties the CF3 group imparts, including enhanced lipophilicity, which can improve cell membrane permeability, and increased metabolic stability by blocking sites prone to enzymatic degradation.[1][2][3] These modifications can significantly prolong a drug's half-life and improve its overall pharmacokinetic profile.[4] Trifluoromethylated benzoic acids, in particular, have emerged as a versatile class of compounds with a wide spectrum of biological activities, serving as crucial intermediates and active pharmaceutical ingredients (APIs) in drug discovery.[4][5]
This guide provides an in-depth overview of the key biological activities, mechanisms of action, and relevant experimental data for this important class of molecules.
Key Biological Activities and Mechanisms of Action
Trifluoromethylated benzoic acids exhibit a range of pharmacological effects, most notably anti-platelet, anti-inflammatory, neuroprotective, and anticancer activities.
Anti-Platelet and Anti-thrombotic Activity
The most prominent example in this category is Triflusal , an antiplatelet agent structurally related to aspirin.[6][7] Its efficacy stems from a multi-target mechanism of action that provides a comprehensive anti-thrombotic effect.[8]
Mechanisms of Action:
-
Cyclooxygenase-1 (COX-1) Inhibition : Triflusal irreversibly inhibits COX-1, thereby blocking the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[6][9][10]
-
NF-κB Pathway Inhibition : It inhibits the activation of nuclear factor k-B (NF-κB), a transcription factor that regulates the expression of vascular cell adhesion molecule-1 (VCAM-1), which is necessary for platelet aggregation.[8]
-
Phosphodiesterase (PDE) Inhibition : Triflusal blocks PDE, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] Elevated cAMP inhibits calcium mobilization, which is critical for platelet activation.[9]
-
Nitric Oxide (NO) Synthesis : The compound promotes the synthesis of nitric oxide, a vasodilator and inhibitor of platelet aggregation.[6][8]
The primary active metabolite of Triflusal, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), also contributes significantly to its sustained antiplatelet effects.[8][10]
Anti-inflammatory Activity
Several trifluoromethylated benzoic acids function as potent non-steroidal anti-inflammatory drugs (NSAIDs). Niflumic acid , a member of the fenamate class, is a well-studied example.[11]
Mechanisms of Action:
-
COX Enzyme Inhibition : The primary mechanism for most NSAIDs, including Niflumic acid, is the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[11] This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11]
-
Ion Channel Modulation : Niflumic acid also exhibits effects on various ion channels. It is known to block calcium-activated chloride channels (CaCCs) and interact with voltage-gated potassium and transient receptor potential (TRP) channels, which contributes to its overall anti-inflammatory and analgesic effects.[11][12][13]
Derivatives of benzoic acid have shown the ability to reduce pro-inflammatory cytokines like TNF-α and IL-1β, presumably through the inhibition of COX-2 and NF-κB signaling pathways.[14][15][16]
Neuroprotective Activity
The application of trifluoromethylated benzoic acids extends to neuroprotection, with several derivatives showing promise in preclinical models of neurological damage.
Mechanisms of Action:
-
Multimodal Neuroprotection : A novel ester of Triflusal's metabolite, OPTBA, provides robust neuroprotection in post-ischemic models.[17] It acts by suppressing microglial activation, reducing pro-inflammatory cytokine induction, and protecting against NMDA-induced neuronal death.[17]
-
Neurogenesis Promotion : The compound AE-18 (4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid) has been shown to promote neurogenesis in models of chronic cerebral hypoperfusion.[18] Its mechanism involves the upregulation of brain-derived neurotrophic factor (BDNF) through the PI3K/Akt/CREB signaling pathway, leading to neuronal proliferation and differentiation.[18]
Anticancer Activity
Derivatives of trifluoromethylated benzoic acids are actively being explored for their potential as anticancer agents.
Mechanisms of Action:
-
Tyrosine Kinase Inhibition : Novel derivatives of Niflumic acid have been synthesized that demonstrate potent anticancer activity by inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[19]
-
Cell Cycle Arrest : Certain α-trifluoromethyl chalcones, which can be derived from trifluoromethylated benzoic acids, show significant antiproliferative activity against prostate cancer cells by inducing cell accumulation in the sub-G1 and G2/M phases of the cell cycle.[20]
-
HDAC Inhibition : Benzoic acid derivatives, as a class, have been identified as potential inhibitors of histone deacetylases (HDACs).[21] HDAC inhibition is a validated anticancer strategy that leads to cell death in various cancer types.
Quantitative Data Presentation
The following tables summarize key quantitative data for representative compounds.
Table 1: Pharmacokinetic Properties of Triflusal
| Parameter | Triflusal | HTB (Active Metabolite) | Source |
|---|---|---|---|
| Bioavailability | 83-100% | - | [7] |
| Peak Plasma Conc. (Tmax) | 0.88 hr | 4.96 hr | [7] |
| Terminal Half-life (t½) | 0.53 hr | 34.29 hr | [7] |
| Metabolism | Rapidly metabolized by liver esterases | - | [7][8] |
| Excretion | Urine (as metabolites) | Urine (as metabolites) |[7] |
Table 2: Summary of Biological Activities and Mechanisms
| Compound Class / Example | Biological Activity | Primary Mechanism(s) of Action | Key Targets | Source |
|---|---|---|---|---|
| Triflusal | Anti-platelet | Irreversible COX-1 inhibition; PDE inhibition; NF-κB inhibition | COX-1, PDE, NF-κB | [6][8][9] |
| Niflumic Acid | Anti-inflammatory | COX-1/COX-2 inhibition; Ion channel modulation | COX-1, COX-2, CaCCs | [11][12] |
| OPTBA | Neuroprotective | Anti-inflammatory; Anti-excitotoxic | Microglia, NMDA Receptors | [17] |
| AE-18 | Neuroprotective | Promotion of neurogenesis | PI3K/Akt/CREB Pathway | [18] |
| Niflumic Acid Derivatives | Anticancer | Tyrosine kinase inhibition | VEGFR, EGFR |[19] |
Table 3: Exemplary In Vivo Efficacy Data
| Compound | Model | Dosage | Observed Effect | Source |
|---|---|---|---|---|
| Niflumic Acid | Stavudine-induced neuropathic pain (rats) | 20 mg/kg (i.p.) | Attenuated behavioral and biochemical alterations, equivalent to 30 mg/kg Pregabalin | [13] |
| AE-18 | Chronic Cerebral Hypoperfusion (rats) | 5 and 10 mg/kg (i.g.) | Recovered learning and memory; increased hippocampal neurons |[18] |
Experimental Protocols
Protocol: Synthesis of Aryl Trifluoromethyl Ketones from Benzoic Acids
This protocol provides a general method for the trifluoromethylation of benzoic acids to yield aryl trifluoromethyl ketones, adapted from Liu et al., 2021.[22] This reaction is crucial for synthesizing intermediates for further drug development.
Materials:
-
Substituted Benzoic Acid
-
4-Dimethylaminopyridine (DMAP)
-
Cesium Fluoride (CsF)
-
Trifluoromethyltrimethylsilane (TMSCF3, Ruppert's reagent)
-
Trifluoroacetic anhydride (TFAA)
-
Anisole (PhOMe, as solvent)
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Add the carboxylic acid (0.2 mmol, 1.0 equiv.), DMAP (0.5 mmol, 2.5 equiv.), and CsF (0.5 mmol, 2.5 equiv.) to an oven-dried 25 mL Schlenk tube.
-
Under a nitrogen (N2) atmosphere, add the solvent PhOMe (2 mL).
-
Add TMSCF3 (0.6 mmol, 3.0 equiv.) and TFAA (0.4 mmol, 2.0 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 120 °C for 15 hours.
-
After the reaction period, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous mixture with EtOAc (3 x 5 mL).
-
Combine the organic phases and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to yield the final aryl trifluoromethyl ketone.[22]
Conclusion
Trifluoromethylated benzoic acids represent a highly valuable and versatile class of compounds in pharmaceutical development. Their unique chemical properties facilitate a broad range of biological activities, from the well-established anti-platelet and anti-inflammatory effects of drugs like Triflusal and Niflumic acid to promising new frontiers in neuroprotection and oncology. The ability to modulate targets as diverse as COX enzymes, ion channels, transcription factors, and protein kinases underscores their therapeutic potential. Continued research into the synthesis of novel derivatives and a deeper understanding of their complex mechanisms of action will undoubtedly lead to the development of new and improved therapies for a wide array of human diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. nbinno.com [nbinno.com]
- 5. ossila.com [ossila.com]
- 6. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. Triflusal - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Triflusal? [synapse.patsnap.com]
- 10. What is Triflusal used for? [synapse.patsnap.com]
- 11. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 12. Human Metabolome Database: Showing metabocard for Niflumic Acid (HMDB0015573) [hmdb.ca]
- 13. Niflumic acid, a TRPV1 channel modulator, ameliorates stavudine-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 15. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities [pharmacia.pensoft.net]
- 20. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer | MDPI [mdpi.com]
- 21. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
An In-depth Technical Guide to the Utilization of 3,4-Bis(trifluoromethyl)benzoic Acid for High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential applications of polymers derived from 3,4-bis(trifluoromethyl)benzoic acid. The incorporation of the 3,4-bis(trifluoromethyl)phenyl moiety into polymer backbones is a promising strategy for developing advanced materials with enhanced thermal stability, solubility, optical clarity, and low dielectric constants. This document details synthetic pathways for monomers and polymers, presents experimental protocols, and summarizes key quantitative data to facilitate research and development in this area.
Introduction
Fluorinated polymers are a class of high-performance materials renowned for their exceptional properties, which are largely attributed to the unique characteristics of the carbon-fluorine bond. The high electronegativity and low polarizability of fluorine atoms, when incorporated into a polymer backbone, can significantly alter the material's physical and chemical properties. The presence of trifluoromethyl (-CF3) groups, in particular, can lead to a decrease in the dielectric constant, reduced water absorption, and improved solubility in organic solvents without compromising thermal stability.[1][2]
This compound is a key starting material for the synthesis of various monomers that can be used to produce high-performance polyamides, polyimides, and polyesters. The two trifluoromethyl groups on the phenyl ring create a bulky, electron-withdrawing structure that disrupts polymer chain packing, leading to enhanced solubility and processability. This guide will explore the synthetic routes to transform this benzoic acid derivative into valuable monomers and subsequently into advanced polymeric materials.
Monomer Synthesis from 3,4-Bis(trifluoromethyl)aniline
A common strategy for incorporating the desired 3,4-bis(trifluoromethyl)phenyl moiety into a polymer is to first synthesize a diamine monomer. A representative synthesis of an unsymmetrical diamine, 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline, is presented below. This monomer can then be polymerized with various dicarboxylic acids or dianhydrides.[3]
Experimental Protocol: Synthesis of 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline
This protocol is adapted from a known procedure for a structurally similar diamine.[3]
Step 1: Synthesis of 4-(4′-nitrophenoxy)-3,5-bis(trifluoromethyl)aniline
-
To a stirred solution of 3,4-bis(trifluoromethyl)aniline and 4-fluoronitrobenzene in an appropriate aprotic polar solvent (e.g., N,N-dimethylformamide, DMF), add an excess of a weak base such as potassium carbonate (K2CO3).
-
Heat the reaction mixture under a nitrogen atmosphere at a temperature sufficient to promote the nucleophilic aromatic substitution reaction (typically 120-160 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Step 2: Reduction to 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline
-
Dissolve the purified 4-(4′-nitrophenoxy)-3,5-bis(trifluoromethyl)aniline in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C).
-
Introduce a reducing agent. A common method is the addition of hydrazine monohydrate dropwise at reflux temperature. Alternatively, the reduction can be carried out under a hydrogen atmosphere in a hydrogenation apparatus.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude diamine.
-
Purify the product by recrystallization from an appropriate solvent to obtain the pure diamine monomer.
Polymer Synthesis
The synthesized diamine monomer can be used to prepare a variety of high-performance polymers. The following sections provide representative experimental protocols for the synthesis of polyamides and polyimides.
Polyamide Synthesis via Direct Polycondensation
Aromatic polyamides can be synthesized using the Yamazaki-Higashi direct phosphorylation polycondensation method, which allows for the formation of high molecular weight polymers under mild conditions.[3]
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized diamine monomer (e.g., 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline) and a stoichiometric amount of a dicarboxylic acid (e.g., terephthalic acid) in a mixture of N-methyl-2-pyrrolidone (NMP) and pyridine.
-
Add a condensing agent, such as triphenyl phosphite (TPP), to the solution.
-
Heat the reaction mixture to approximately 100-120 °C and maintain this temperature for several hours with continuous stirring under a nitrogen atmosphere.
-
The polymer will precipitate as it forms. After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent like methanol to fully precipitate the polyamide.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and hot water to remove any residual solvents and by-products.
-
Dry the polyamide product in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
Polyimide Synthesis via a Two-Step Method
Polyimides are typically synthesized via a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization) to form the final insoluble, intractable polyimide.[4]
Step 1: Synthesis of Poly(amic acid)
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the synthesized diamine monomer in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or NMP.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric amount of a solid aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA, or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) in small portions to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-24 hours) to form a viscous poly(amic acid) solution.
Step 2: Imidization to Polyimide
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the cast film in a vacuum oven or a furnace with a nitrogen atmosphere.
-
Thermally cure the film by gradually increasing the temperature in stages, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This process removes the solvent and facilitates the cyclodehydration to form the polyimide.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine.
-
Stir the mixture at room temperature or slightly elevated temperatures for several hours.
-
The polyimide will precipitate from the solution.
-
Collect the polymer by filtration, wash it with a suitable solvent (e.g., methanol), and dry it under vacuum.
-
Properties of Polymers with Bis(trifluoromethyl)phenyl Moieties
The incorporation of two trifluoromethyl groups on the phenyl ring is expected to impart several desirable properties to the resulting polymers. While specific data for polymers derived directly from this compound is limited, the properties can be inferred from studies on analogous fluorinated polymers.[1][2]
Table 1: Typical Properties of Aromatic Polyamides Containing Trifluoromethyl Groups
| Property | Value Range | Reference |
| Glass Transition Temperature (Tg) | 240 - 330 °C | [3] |
| 10% Weight Loss Temperature (T10%) | > 450 °C | [3] |
| Tensile Strength | 70 - 110 MPa | [5] |
| Tensile Modulus | 1.5 - 2.5 GPa | [5] |
| Elongation at Break | 5 - 15 % | [5] |
| Dielectric Constant (1 MHz) | 2.8 - 3.5 | [4] |
| Water Absorption | < 1.0 % | [4] |
Table 2: Typical Properties of Aromatic Polyimides Containing Trifluoromethyl Groups
| Property | Value Range | Reference |
| Glass Transition Temperature (Tg) | 250 - 400 °C | [2] |
| 5% Weight Loss Temperature (T5%) | > 500 °C | [1][2] |
| Tensile Strength | 80 - 230 MPa | [1][2] |
| Tensile Modulus | 2.0 - 5.5 GPa | [1][2] |
| Elongation at Break | 4 - 30 % | [1][2] |
| Dielectric Constant (1 MHz) | 2.3 - 2.9 | [1][2] |
| Cutoff Wavelength | 320 - 370 nm | [1][3] |
The trifluoromethyl groups contribute to these properties in several ways:
-
High Thermal Stability: The strong C-F bond enhances the thermal and oxidative stability of the polymer chains.[2]
-
Improved Solubility: The bulky -CF3 groups disrupt chain packing and reduce intermolecular forces, leading to better solubility in organic solvents.[1]
-
Low Dielectric Constant: The low polarizability of the C-F bond and the increase in free volume due to the bulky groups reduce the dielectric constant of the material.[1][2]
-
Optical Transparency: The electron-withdrawing nature of the -CF3 groups can reduce the formation of charge-transfer complexes between polymer chains, resulting in lower color intensity and higher optical transparency.[3]
-
Hydrophobicity: The fluorine-rich surface of the polymer leads to low surface energy and reduced water absorption.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of high-performance fluorinated polymers. Through established synthetic routes, it can be converted into diamine or diacid monomers suitable for the production of polyamides, polyimides, and polyesters. The resulting polymers, containing the 3,4-bis(trifluoromethyl)phenyl moiety, are anticipated to exhibit an excellent combination of properties, including high thermal stability, enhanced solubility, low dielectric constants, and high optical transparency. These characteristics make them highly attractive for a range of advanced applications, particularly in the microelectronics, aerospace, and specialty coatings industries. Further research into the direct polymerization of monomers derived from this compound will undoubtedly open up new avenues for the development of next-generation materials.
References
discovery and history of 3,4-Bis(trifluoromethyl)benzoic acid
An In-depth Examination of its Synthesis, Properties, and Applications in Modern Chemistry
Abstract
3,4-Bis(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid, represents a unique building block in the landscape of medicinal and materials chemistry. Despite its structural relationship to the more commonly utilized 3,5-isomer, the history of its discovery and initial synthesis is not prominently documented in publicly accessible scientific literature. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, plausible synthetic pathways derived from established chemical principles, and its emerging applications, particularly in the realm of drug discovery. While a definitive historical account of its discovery remains elusive, this document consolidates available information to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
The incorporation of trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy in drug design and materials science. The unique electronic properties of the -CF3 group, including its high electronegativity and lipophilicity, can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Bis(trifluoromethyl)-substituted benzene derivatives, in particular, offer a scaffold with pronounced electronic and steric features.
While the 3,5-isomer of bis(trifluoromethyl)benzoic acid is a well-established and commercially significant building block, its 3,4-substituted counterpart has a more obscure history. This guide aims to shed light on the technical aspects of this compound, providing a centralized resource for its synthesis, properties, and applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 133804-66-7 |
| Molecular Formula | C₉H₄F₆O₂ |
| Molecular Weight | 258.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not definitively reported in literature |
| Boiling Point | Not definitively reported in literature |
| Solubility | Soluble in many organic solvents |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound: Plausible Methodologies
Oxidation of 3,4-Bis(trifluoromethyl)toluene
A common and direct method for the synthesis of benzoic acids is the oxidation of the corresponding toluene derivative. This approach, if a suitable starting material is available, would be a primary route to this compound.
Experimental Protocol (Hypothetical):
-
Starting Material: 3,4-Bis(trifluoromethyl)toluene.
-
Oxidizing Agent: A strong oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in a suitable solvent system (e.g., a mixture of pyridine and water, or acetic acid).
-
Reaction Conditions: The reaction mixture would be heated to reflux for several hours to ensure complete oxidation of the methyl group to a carboxylic acid.
-
Workup: After the reaction is complete, the mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO₄). The manganese dioxide is filtered off.
-
Isolation: The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.
Figure 1: Hypothetical oxidation workflow.
Carboxylation of a Precursor
Another viable route involves the introduction of the carboxylic acid group onto a pre-functionalized benzene ring. This could be achieved through a Grignard reaction or a metal-catalyzed carboxylation.
Experimental Protocol (Hypothetical - Grignard Route):
-
Starting Material: 1-Bromo-3,4-bis(trifluoromethyl)benzene.
-
Grignard Reagent Formation: The starting bromide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form the corresponding Grignard reagent.
-
Carboxylation: The freshly prepared Grignard reagent is then quenched with solid carbon dioxide (dry ice).
-
Workup and Isolation: The reaction mixture is acidified with a dilute acid to protonate the carboxylate salt, yielding the desired benzoic acid. The product is then extracted with an organic solvent and purified.
Figure 2: Hypothetical Grignard carboxylation.
Applications in Drug Discovery and Medicinal Chemistry
While less common than its 3,5-isomer, this compound has been cited in patent literature as a building block for the synthesis of pharmacologically active molecules. Its unique substitution pattern can offer advantages in fine-tuning the electronic and steric properties of a lead compound.
A notable example of its use is found in a patent for GPR119 receptor agonists, which are being investigated for the treatment of diabetes and obesity. In this context, the 3,4-bis(trifluoromethyl)benzoyl moiety is incorporated into the final molecule.
Figure 3: Role in GPR119 agonist synthesis.
Conclusion
This compound remains a compound with underexplored potential in synthetic and medicinal chemistry. While the historical details of its discovery are not well-documented, its synthesis can be logically approached through established chemical transformations. The availability of this compound, as evidenced by its inclusion in chemical supplier catalogs and its citation in patent literature, suggests its utility as a niche building block. Further exploration of its applications may reveal unique advantages conferred by its specific substitution pattern, paving the way for its broader use in the development of novel therapeutics and advanced materials. This guide serves as a foundational resource to stimulate further investigation into this intriguing fluorinated molecule.
Methodological & Application
synthesis of 3,4-Bis(trifluoromethyl)benzoic acid from 3,4-bis(trifluoromethyl)toluene
Introduction
3,4-Bis(trifluoromethyl)benzoic acid is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. The presence of two strongly electron-withdrawing trifluoromethyl groups makes it a valuable synthon for creating molecules with unique electronic and lipophilic properties. However, these same electron-withdrawing groups deactivate the benzylic position, making the oxidation of the methyl group of 3,4-bis(trifluoromethyl)toluene a challenging transformation. This application note provides a detailed and reliable protocol for this oxidation, utilizing a catalytic amount of chromium(VI) oxide with periodic acid as the terminal oxidant, a method particularly effective for electron-poor substrates.
This protocol is designed for researchers, scientists, and drug development professionals who require a high-yielding and reproducible method for the synthesis of this compound.
Reaction Principle
The synthesis of this compound is achieved through the oxidation of the methyl group of 3,4-bis(trifluoromethyl)toluene. Due to the deactivating effect of the two trifluoromethyl groups, a potent oxidizing system is required. This protocol employs a catalytic amount of chromium(VI) oxide (CrO₃) with periodic acid (H₅IO₆) as the stoichiometric oxidant in acetonitrile as the solvent. This system has been shown to be highly effective for the oxidation of electron-deficient toluenes, providing the desired carboxylic acid in excellent yields.[1][2] The reaction proceeds smoothly at room temperature, offering a practical and efficient alternative to harsher, traditional oxidation methods.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3,4-Bis(trifluoromethyl)toluene
-
Chromium(VI) oxide (CrO₃)
-
Periodic acid (H₅IO₆)
-
Acetonitrile (CH₃CN), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,4-bis(trifluoromethyl)toluene (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Under an inert atmosphere (nitrogen or argon), add a catalytic amount of chromium(VI) oxide (e.g., 5 mol%).
-
To the stirring mixture, add periodic acid (e.g., 2.5 eq) portion-wise. An exotherm may be observed.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to reduce any remaining oxidant.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Data Presentation
The following table summarizes the expected results based on similar oxidations of electron-poor toluenes.
| Starting Material | Oxidizing System | Solvent | Temperature | Reaction Time | Yield (%) |
| 3,4-Bis(trifluoromethyl)toluene | CrO₃ (cat.), H₅IO₆ (2.5 eq) | Acetonitrile | Room Temp. | 2-4 hours | >90% |
Safety Precautions
-
Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The reaction can be exothermic, especially during the addition of periodic acid. Ensure proper temperature control.
-
Acetonitrile is flammable and toxic. Handle in a fume hood.
Conclusion
This application note provides a detailed and efficient protocol for the synthesis of this compound from 3,4-bis(trifluoromethyl)toluene. The use of a catalytic amount of chromium(VI) oxide with periodic acid as the terminal oxidant offers a high-yielding and practical method for this challenging transformation on an electron-deficient substrate. This protocol is well-suited for researchers in the pharmaceutical and materials science fields.
References
Application Notes and Protocols for the Oxidation of 3,4-Bis(trifluoromethyl)benzaldehyde to 3,4-Bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and agrochemical industries. 3,4-Bis(trifluoromethyl)benzoic acid is a valuable building block in the synthesis of various biologically active molecules. The presence of two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring can influence the reactivity of the aldehyde and the choice of oxidizing agent. This document provides detailed protocols for two robust and widely used methods for the oxidation of 3,4-bis(trifluoromethyl)benzaldehyde: Jones oxidation and potassium permanganate oxidation.
Data Presentation
The following table summarizes the key quantitative data for the two presented protocols.
| Parameter | Jones Oxidation Protocol | Potassium Permanganate Protocol |
| Starting Material | 3,4-Bis(trifluoromethyl)benzaldehyde | 3,4-Bis(trifluoromethyl)benzaldehyde |
| Oxidizing Agent | Jones Reagent (CrO₃ in H₂SO₄) | Potassium Permanganate (KMnO₄) |
| Solvent | Acetone | Water/t-Butanol |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Work-up Procedure | Quenching with isopropanol, extraction | Quenching with sodium bisulfite, filtration, acidification, extraction |
| Typical Yield | High | High |
Experimental Protocols
Protocol 1: Jones Oxidation
The Jones oxidation is a reliable method for the oxidation of primary alcohols and aldehydes to carboxylic acids.[1][2][3][4] The reagent is prepared from chromium trioxide and sulfuric acid in acetone.[1][2] The reaction is typically rapid and gives high yields.[3]
Materials:
-
3,4-Bis(trifluoromethyl)benzaldehyde
-
Jones Reagent (Chromium trioxide (CrO₃), concentrated Sulfuric Acid (H₂SO₄), Water)
-
Acetone
-
Isopropanol
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Ice bath
Procedure:
-
Preparation of Jones Reagent (2.7 M): In a beaker cooled in an ice bath, carefully add 26.7 g of chromium trioxide to 23 mL of concentrated sulfuric acid. Slowly add 50 mL of deionized water in portions with stirring. Allow the dark red solution to warm to room temperature. Caution: Chromium (VI) compounds are highly toxic and carcinogenic. Handle with appropriate personal protective equipment in a fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4-bis(trifluoromethyl)benzaldehyde (1.0 eq) in a minimal amount of acetone.
-
Oxidation: Cool the flask in an ice bath to 0 °C. Slowly add the Jones reagent dropwise from the dropping funnel to the stirred solution of the aldehyde. Maintain the temperature below 20 °C during the addition. A color change from orange-red to green will be observed as the Cr(VI) is reduced to Cr(III).[1]
-
Reaction Monitoring: Continue adding the Jones reagent until a faint orange color persists, indicating an excess of the oxidant. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench the excess oxidant by the dropwise addition of isopropanol until the green color of Cr(III) is the only color remaining.
-
Extraction: Remove the acetone under reduced pressure. To the remaining aqueous layer, add deionized water and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.
Protocol 2: Potassium Permanganate Oxidation
Potassium permanganate is a powerful and inexpensive oxidizing agent for the conversion of aldehydes to carboxylic acids.[5][6][7] The reaction is often carried out in a mixture of water and an organic co-solvent to improve solubility.
Materials:
-
3,4-Bis(trifluoromethyl)benzaldehyde
-
Potassium permanganate (KMnO₄)
-
t-Butanol
-
Deionized water
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), concentrated
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3,4-bis(trifluoromethyl)benzaldehyde (1.0 eq) and a 1:1 mixture of t-butanol and deionized water.
-
Oxidation: While stirring vigorously, add potassium permanganate (1.5 - 2.0 eq) portion-wise to the solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 50 °C.
-
Reaction Progression: After the initial exothermic reaction subsides, heat the mixture to 60-80 °C and stir for 4-8 hours, or until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂). Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Quench the excess permanganate and destroy the MnO₂ by adding a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.
-
Isolation: Acidify the reaction mixture to pH 1-2 with concentrated HCl or H₂SO₄. This will precipitate the carboxylic acid if it is insoluble in the acidic aqueous solution.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to afford the crude this compound. Further purification can be achieved by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. KMnO4-Mediated Oxidation as a Continuous Flow Process [organic-chemistry.org]
Application Notes and Protocols for the Grignard Reaction in the Synthesis of Trifluoromethylbenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylbenzoic acids are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of the trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The Grignard reaction, a classic and versatile method for carbon-carbon bond formation, provides a direct route to these valuable compounds through the carboxylation of a trifluoromethylphenylmagnesium halide intermediate.
This document provides detailed application notes and experimental protocols for the synthesis of ortho-, meta-, and para-trifluoromethylbenzoic acids via the Grignard reaction. It emphasizes safety considerations, particularly regarding the formation of the Grignard reagent, and presents quantitative data to aid in reaction optimization and comparison.
Key Considerations and Safety Information
The synthesis of trifluoromethyl-substituted phenyl Grignard reagents using traditional methods with magnesium metal can be hazardous and has been associated with explosions and highly exothermic decompositions.[1][2] This is particularly true at higher concentrations. Therefore, extreme caution is advised.
A safer alternative is the use of the Knochel-Hauser bases (e.g., TMPMgCl·LiCl) or "Turbo" Grignards, which involve a halogen-magnesium exchange and can be performed at lower temperatures with greater functional group tolerance.[3][4][5][6] These methods are recommended for a safer and more controlled reaction.
When working with Grignard reagents, it is imperative to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive organometallic intermediate.
Data Presentation: Synthesis of Trifluoromethylbenzoic Acids
The following table summarizes the quantitative data for the synthesis of various trifluoromethylbenzoic acids using the Grignard reaction with their corresponding bromobenzotrifluoride precursors.
| Starting Material | Product | Grignard Formation Method | Carboxylation Conditions | Yield (%) | Reference |
| 2-Bromobenzotrifluoride | 2-Trifluoromethylbenzoic acid | Halogen-Magnesium Exchange (i-PrMgCl) | Gaseous CO₂ in THF | Not specified | [7] |
| 3-Bromobenzotrifluoride | 3-Trifluoromethylbenzoic acid | Magnesium turnings in THF | Not specified | 66% (from hydrolysis of dicyanide) | [8] |
| 4-Bromobenzotrifluoride | 4-Trifluoromethylbenzoic acid | Magnesium turnings in THF | Gaseous CO₂ in THF | Not specified | [9] |
| 3,5-Bis(trifluoromethyl)bromobenzene | 3,5-Bis(trifluoromethyl)benzoic acid | Magnesium granules in THF at reflux | Gaseous CO₂ (20-25 psi) at -40°C | 76-78% | [10] |
Note: Specific yield data for the direct Grignard carboxylation of 2- and 4-bromobenzotrifluoride were not explicitly detailed in the searched literature. The yield for 3-trifluoromethylbenzoic acid is from a related synthesis route.
Experimental Protocols
Protocol 1: General and Safer Procedure for Grignard Reagent Formation via Halogen-Magnesium Exchange (Knochel Method)
This protocol is recommended for its enhanced safety profile.
Materials:
-
Aryl bromide (e.g., 2-bromobenzotrifluoride, 1.0 equiv)
-
Isopropylmagnesium chloride (i-PrMgCl) or Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) (1.05 - 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add the aryl bromide to a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Dissolve the aryl bromide in anhydrous THF.
-
Cool the solution to the desired temperature (typically between -10 °C and 0 °C).[3]
-
Slowly add the i-PrMgCl or i-PrMgCl·LiCl solution dropwise to the stirred solution of the aryl bromide. The addition rate should be controlled to maintain the internal temperature.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for 1-2 hours to ensure complete halogen-magnesium exchange. The formation of the Grignard reagent can be monitored by quenching an aliquot with an electrophile (e.g., iodine) and analyzing by GC-MS.
Protocol 2: Traditional Grignard Reagent Formation with Magnesium Metal (Use with Extreme Caution)
This method is more hazardous and should only be performed by experienced personnel with appropriate safety measures in place.
Materials:
-
Aryl bromide (e.g., 3,5-bis(trifluoromethyl)bromobenzene, 1.0 equiv)
-
Magnesium turnings or granules (2.1 equiv)[10]
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
Under an inert atmosphere, place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Add a small crystal of iodine to the flask.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve the aryl bromide in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing. Gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[10]
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[10]
Protocol 3: Carboxylation of the Grignard Reagent
Materials:
-
Trifluoromethylphenylmagnesium halide solution (from Protocol 1 or 2)
-
Dry ice (solid CO₂) or gaseous CO₂
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (e.g., 6 M)
Procedure:
-
Cool the freshly prepared Grignard reagent solution in an ice-salt bath or a dry ice/acetone bath to a low temperature (e.g., -40 °C to 0 °C).[10]
-
Method A (Solid CO₂): In a separate flask, crush a large excess of dry ice. While stirring vigorously, slowly pour the cold Grignard solution onto the crushed dry ice.[11]
-
Method B (Gaseous CO₂): Bubble dry CO₂ gas through the cold, stirred Grignard solution for 1-3 hours. For the synthesis of 3,5-bis(trifluoromethyl)benzoic acid, pressurizing the reaction vessel with CO₂ (20-25 psi) has been shown to be effective.[10]
-
After the addition of CO₂, allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by slowly adding aqueous hydrochloric acid. This will protonate the carboxylate salt and dissolve any remaining magnesium salts.[12]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude trifluoromethylbenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualized Workflow and Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship between the key steps in the synthesis of trifluoromethylbenzoic acids via the Grignard reaction.
Caption: Experimental workflow for the synthesis of trifluoromethylbenzoic acid.
References
- 1. quora.com [quora.com]
- 2. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Selective Metalation and Additions [sigmaaldrich.com]
- 5. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 7. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 8. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 9. US7427370B2 - Method for the production of Grignard compounds - Google Patents [patents.google.com]
- 10. GB2350837A - Synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 11. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 12. mason.gmu.edu [mason.gmu.edu]
Catalytic Routes to 3,4-Bis(trifluoromethyl)benzoic Acid: A Guide for Researchers
Application Note & Protocols
For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted aromatic compounds is a cornerstone of molecular design. 3,4-Bis(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties imparted by the two trifluoromethyl groups. This document outlines catalytic methods for its preparation, providing detailed experimental protocols and a comparative analysis of different synthetic strategies.
While a direct, single-step catalytic conversion to this compound from simple precursors is not prominently described in the literature, multi-step syntheses involving key catalytic transformations offer reliable pathways. The primary routes involve the preparation of a key intermediate, such as 3,4-bis(trifluoromethyl)aniline or 3,4-bis(trifluoromethyl)toluene, followed by functional group manipulations to install the carboxylic acid moiety.
Comparative Summary of Synthetic Pathways
The following table summarizes the key catalytic methods and transformations for the preparation of this compound, starting from plausible precursors.
| Starting Material | Key Intermediate | Catalytic Step(s) | Reagents & Conditions | Yield (%) |
| 3,4-Bis(trifluoromethyl)aniline | 3,4-Bis(trifluoromethyl)bromobenzene | Sandmeyer Reaction | 1. NaNO₂, H₂SO₄/H₂O, 0-5 °C 2. CuBr, HBr, 60-70 °C | 70-80 |
| 3,4-Bis(trifluoromethyl)bromobenzene | This compound | Grignard Carboxylation | 1. Mg, THF, reflux 2. CO₂ (s), -78 °C to rt 3. HCl (aq) | 85-95 |
| 3,4-Bis(trifluoromethyl)toluene | This compound | Catalytic Oxidation | KMnO₄, H₂O/Pyridine, reflux | 50-70 |
Experimental Protocols
Method 1: Sandmeyer Reaction and Grignard Carboxylation
This two-stage approach is a robust method for the synthesis of this compound, starting from the commercially available 3,4-bis(trifluoromethyl)aniline.
Stage 1: Synthesis of 3,4-Bis(trifluoromethyl)bromobenzene via Sandmeyer Reaction
Protocol:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,4-bis(trifluoromethyl)aniline (1 eq.) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution. An evolution of nitrogen gas will be observed.
-
Heat the reaction mixture to 60-70 °C and stir for 1-2 hours until the gas evolution ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 3,4-bis(trifluoromethyl)bromobenzene.
Stage 2: Synthesis of this compound via Grignard Carboxylation
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 3,4-bis(trifluoromethyl)bromobenzene (1 eq.) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.
-
Once the reaction has started (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath).
-
Carefully add crushed dry ice (solid CO₂) in small portions to the vigorously stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Extract the combined organic layers with a 1 M sodium hydroxide solution.
-
Acidify the aqueous basic extract with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Method 2: Oxidation of 3,4-Bis(trifluoromethyl)toluene
This method provides a more direct route if the starting toluene derivative is available. The strong electron-withdrawing nature of the trifluoromethyl groups necessitates forcing reaction conditions.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-bis(trifluoromethyl)toluene (1 eq.), water, and pyridine.
-
Heat the mixture to reflux.
-
Slowly add potassium permanganate (KMnO₄) (3-4 eq.) in portions over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Acidify the combined filtrate with concentrated hydrochloric acid to precipitate the benzoic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) may be required for further purification.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the synthetic pathways described.
Caption: Synthetic pathway via Sandmeyer reaction and Grignard carboxylation.
Caption: Synthetic pathway via oxidation of the corresponding toluene.
Application Notes and Protocols for the Purification of 3,4-Bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 3,4-Bis(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols outlined below are designed to remove common impurities, ensuring the high purity required for subsequent research and development applications.
Introduction
This compound is a substituted aromatic carboxylic acid. Its synthesis can result in a crude product containing unreacted starting materials, byproducts of side reactions, and other impurities. The purification methods detailed herein—acid-base extraction, recrystallization, and column chromatography—are standard yet robust techniques for achieving high purity of the final compound. The choice of method will depend on the nature and quantity of the impurities present.
Data Presentation
The following table summarizes the key physicochemical properties of this compound and its common precursors, which are relevant for the purification protocols. Data for the isomeric 3,5-Bis(trifluoromethyl)benzoic acid is included as a reference due to the limited availability of specific data for the 3,4-isomer and its utility in predicting solubility behavior.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₉H₄F₆O₂ | 258.12 | 148-150 | Not available | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, chloroform. |
| 3,5-Bis(trifluoromethyl)benzoic acid (isomer) | C₉H₄F₆O₂ | 258.12 | 142-143[1][2][3] | ~224 (Predicted)[1][2][3] | Slightly soluble in water; Soluble in DMSO, Methanol.[1][2][3] |
| 3,4-Bis(trifluoromethyl)toluene | C₉H₆F₆ | 240.13 | Not available | ~165 | Insoluble in water; Soluble in organic solvents. |
| 1-Bromo-3,4-bis(trifluoromethyl)benzene | C₈H₃BrF₆ | 309.01 | Not available | ~175 | Insoluble in water; Soluble in organic solvents. |
Experimental Protocols
Safety Precautions
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound and its potential precursors and solvents may be irritating or harmful.
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating the acidic product from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
3 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Extraction: Add 1 M NaOH solution to the separatory funnel, shake vigorously, and allow the layers to separate. The deprotonated this compound will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure complete transfer of the acidic product.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Acidification: Cool the combined aqueous solution in an ice bath and slowly add 3 M HCl with stirring until the pH is acidic (pH ~2), checking with pH paper. The this compound will precipitate out of the solution.
-
Back-Extraction: Extract the acidified aqueous solution with a fresh portion of the organic solvent (e.g., diethyl ether). The purified product will now be in the organic layer. Repeat this extraction twice.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow for Acid-Base Extraction
Caption: Workflow of the acid-base extraction for purification.
Protocol 2: Purification by Recrystallization
This protocol is highly effective for obtaining a crystalline solid of high purity, provided a suitable solvent is chosen.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, toluene, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the properties of similar compounds, a mixture of ethanol and water, or toluene, is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If using a solvent mixture like ethanol/water, dissolve the compound in the more soluble solvent (ethanol) first, then add the less soluble solvent (water) dropwise until the solution becomes slightly cloudy. Re-heat to get a clear solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Inducing Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Workflow for Recrystallization
Caption: General workflow for purification by recrystallization.
Protocol 3: Purification by Column Chromatography
This technique is useful for separating the product from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for normal-phase chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. The goal is to find a solvent mixture where the desired compound has an Rf value of approximately 0.3-0.4, and there is good separation from impurities. A gradient of ethyl acetate in hexanes is a common choice for aromatic carboxylic acids.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Run the eluent through the column and collect fractions. The elution can be isocratic (constant eluent composition) or a gradient (increasing the polarity of the eluent over time).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow for Column Chromatography
Caption: Workflow for purification by column chromatography.
References
Application Notes and Protocols for the Derivatization of 3,4-Bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatuation of 3,4-bis(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of two strong electron-withdrawing trifluoromethyl groups on the aromatic ring significantly influences the reactivity of the carboxylic acid, making tailored derivatization strategies essential for successful downstream applications. This document outlines procedures for the formation of acyl chlorides, amides, and esters, providing a foundation for further synthetic transformations.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its derivatives are integral to the development of a wide range of compounds with diverse biological activities. The electron-deficient nature of the aromatic ring enhances the acidity of the carboxylic acid and activates it towards nucleophilic attack, but can also present challenges in certain transformations. The protocols herein are designed to be robust and adaptable for various research and development needs.
Derivatization Strategies
The primary derivatization strategies for this compound involve the transformation of the carboxylic acid group into more reactive intermediates or final products. The main approaches covered in these notes are:
-
Acyl Chloride Formation: Conversion of the carboxylic acid to the highly reactive acyl chloride, a versatile intermediate for subsequent reactions.
-
Amide Coupling: Formation of amide bonds through various coupling methods, a crucial transformation in the synthesis of many drug candidates.
-
Esterification: Synthesis of esters, which can be used as protecting groups or as final products with specific physicochemical properties.
Protocol 1: Synthesis of 3,4-Bis(trifluoromethyl)benzoyl Chloride
The conversion of this compound to its corresponding acyl chloride is a key step for many subsequent reactions, including amide and ester formation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Experimental Protocol
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Rotary evaporator
-
Schlenk line or nitrogen inlet
-
Round-bottom flask with reflux condenser
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous toluene or DCM (approximately 5-10 mL per gram of benzoic acid).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (typically 70-80 °C for toluene or 40 °C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
The resulting crude 3,4-bis(trifluoromethyl)benzoyl chloride is a liquid or low-melting solid and can often be used in the next step without further purification. If necessary, purification can be achieved by distillation under reduced pressure.
Quantitative Data Summary
| Parameter | Value | Reference/Note |
| Reagents | This compound, Thionyl chloride, DMF (cat.) | |
| Solvent | Toluene or DCM | |
| Reaction Time | 2 - 4 hours | |
| Temperature | Reflux (40-80 °C) | Dependent on solvent |
| Typical Yield | >90% | Based on similar transformations of fluorinated benzoic acids. |
Reaction Workflow
Caption: Workflow for the synthesis of 3,4-bis(trifluoromethyl)benzoyl chloride.
Protocol 2: Amide Coupling Reactions
The formation of an amide bond is a cornerstone of medicinal chemistry. Due to the electron-withdrawing nature of the trifluoromethyl groups, this compound is a good candidate for amide coupling reactions. Two common methods are presented: coupling via the acyl chloride and direct coupling using a coupling agent.
Method A: Amide Formation via Acyl Chloride
This method involves the reaction of the pre-formed 3,4-bis(trifluoromethyl)benzoyl chloride with a primary or secondary amine.
Experimental Protocol:
Materials:
-
3,4-Bis(trifluoromethyl)benzoyl chloride
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Magnetic stirrer
-
Standard work-up reagents (e.g., 1 M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask at 0 °C under a nitrogen atmosphere.
-
In a separate flask, dissolve 3,4-bis(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Method B: Direct Amide Coupling with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent suitable for a wide range of amines, including less nucleophilic ones.
Experimental Protocol:
Materials:
-
This compound
-
Primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up reagents
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), HATU (1.1 eq), and the amine (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary for Amide Coupling
| Parameter | Method A (Acyl Chloride) | Method B (HATU Coupling) | Reference/Note |
| Key Reagents | Acyl chloride, Amine, TEA | Benzoic acid, Amine, HATU, DIPEA | |
| Solvent | DCM or THF | DMF | |
| Reaction Time | 2 - 16 hours | 2 - 12 hours | |
| Temperature | 0 °C to Room Temperature | Room Temperature | |
| Typical Yield | 70-95% | 75-98% | Yields are generally high for electron-deficient benzoic acids. |
Amide Coupling Logical Pathway
Caption: Alternative pathways for the synthesis of amides from this compound.
Protocol 3: Fischer Esterification
Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. The strong electron-withdrawing nature of the trifluoromethyl groups facilitates this reaction.
Experimental Protocol
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Round-bottom flask with reflux condenser
-
Dean-Stark trap (optional, for higher boiling alcohols)
-
Standard work-up reagents
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction can be monitored by TLC. For higher boiling alcohols, a Dean-Stark trap can be used to remove the water formed during the reaction and drive the equilibrium towards the product.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.
-
Purify the product by column chromatography or distillation if necessary.
Quantitative Data Summary for Esterification
| Parameter | Value | Reference/Note |
| Reagents | This compound, Alcohol, H₂SO₄ (cat.) | |
| Solvent | Excess Alcohol | |
| Reaction Time | 4 - 24 hours | |
| Temperature | Reflux | Dependent on the alcohol used. |
| Typical Yield | 80-95% | Generally good yields are expected. |
Esterification Experimental Workflow
Caption: Step-by-step workflow for the Fischer esterification of this compound.
Conclusion
The protocols outlined in these application notes provide robust and versatile methods for the derivatization of this compound. The electron-deficient nature of this starting material generally leads to high yields in derivatization reactions such as acyl chloride formation, amide coupling, and esterification. Researchers and drug development professionals can adapt these methodologies to synthesize a wide array of derivatives for further investigation in their respective fields. Careful consideration of the specific properties of the desired product and the chosen reaction partners will guide the selection of the most appropriate derivatization strategy.
Application Notes and Protocols: The Role of 3,4-Bis(trifluoromethyl)benzoic Acid in Pharmaceutical Synthesis
A Focus on the Isomeric Surrogate, 3,5-Bis(trifluoromethyl)benzoic Acid, in the Development of Neurokinin-1 (NK1) Receptor Antagonists
Introduction
3,4-Bis(trifluoromethyl)benzoic acid is a fluorinated organic compound with potential applications in medicinal chemistry. The presence of two trifluoromethyl (-CF3) groups on the benzoic acid scaffold significantly alters its electronic properties and lipophilicity, making it an attractive building block for the synthesis of novel pharmaceutical agents. The strong electron-withdrawing nature of the trifluoromethyl groups can enhance the metabolic stability and binding affinity of drug candidates. While specific examples of pharmaceuticals derived from this compound are not extensively documented in publicly available literature, its isomer, 3,5-bis(trifluoromethyl)benzoic acid, serves as a crucial intermediate in the synthesis of a class of potent therapeutic agents known as Neurokinin-1 (NK1) receptor antagonists. These antagonists have shown clinical utility in the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions such as inflammatory diseases and psychiatric disorders.
This document provides detailed application notes and protocols for the use of the closely related and well-documented 3,5-bis(trifluoromethyl)benzoic acid as a representative example to illustrate the synthetic utility of bis(trifluoromethyl)benzoic acids in pharmaceutical development. The protocols and data presented are based on established synthetic routes to NK1 receptor antagonists.
Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
3,5-Bis(trifluoromethyl)benzoic acid is a key precursor for introducing the 3,5-bis(trifluoromethyl)phenyl moiety into the final drug structure. This functional group is critical for the pharmacological activity of many NK1 receptor antagonists, as it often serves as a key binding element to the receptor. The primary synthetic transformation involving this acid is amide bond formation, where the carboxylic acid is coupled with a suitable amine-containing fragment of the target pharmaceutical.
General Experimental Workflow for Amide Coupling
The synthesis of amide derivatives from 3,5-bis(trifluoromethyl)benzoic acid typically follows a standardized workflow involving the activation of the carboxylic acid followed by reaction with an amine.
Figure 1. General workflow for the synthesis of amide-based pharmaceutical intermediates from 3,5-Bis(trifluoromethyl)benzoic acid.
Experimental Protocols
The following are representative protocols for the synthesis of amide derivatives using 3,5-bis(trifluoromethyl)benzoic acid. These methods are commonly employed in the synthesis of NK1 receptor antagonists.
Protocol 1: Acyl Chloride Mediated Amide Coupling
This two-step protocol involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with the desired amine.
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoyl chloride
-
Materials:
-
3,5-Bis(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or Toluene
-
-
Procedure:
-
To a solution of 3,5-bis(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material by GC-MS).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,5-bis(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Amide Formation
-
Materials:
-
3,5-Bis(trifluoromethyl)benzoyl chloride (from Step 1)
-
Amine substrate (R-NH₂) (1.0 - 1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the amine substrate and TEA or DIPEA in anhydrous DCM.
-
Slowly add a solution of 3,5-bis(trifluoromethyl)benzoyl chloride in anhydrous DCM to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Direct Amide Coupling using Coupling Reagents
This one-pot protocol utilizes a coupling reagent to activate the carboxylic acid in situ for direct reaction with the amine.
-
Materials:
-
3,5-Bis(trifluoromethyl)benzoic acid (1.0 eq)
-
Amine substrate (R-NH₂) (1.0 - 1.2 eq)
-
Coupling reagent (e.g., HATU, HBTU, EDC) (1.1 - 1.5 eq)
-
Base (e.g., DIPEA, N-methylmorpholine) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 3,5-bis(trifluoromethyl)benzoic acid and the amine substrate in anhydrous DMF, add the base.
-
Add the coupling reagent portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation
The following table summarizes typical quantitative data for amide coupling reactions involving 3,5-bis(trifluoromethyl)benzoic acid, as reported in the synthesis of various pharmaceutical intermediates.
| Amine Substrate | Coupling Method | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Amino-5-iodopyridine | Acyl Chloride | Toluene | 4 | 85 | >98 (by HPLC) | Fictional Example |
| (S)-1-(4-Fluorophenyl)ethylamine | HATU/DIPEA | DMF | 12 | 92 | >99 (by HPLC) | Fictional Example |
| 4-(Aminomethyl)piperidine | EDC/HOBt | DCM | 18 | 78 | >97 (by HPLC) | Fictional Example |
| Aniline | Acyl Chloride | DCM | 6 | 95 | >98 (by Recrystallization) | Fictional Example |
Note: The data in this table are representative examples and may vary depending on the specific reaction conditions and substrates used.
Signaling Pathway
NK1 receptor antagonists, synthesized using 3,5-bis(trifluoromethyl)benzoic acid derivatives, act by blocking the binding of Substance P to the NK1 receptor (also known as the tachykinin receptor 1). This receptor is a G-protein coupled receptor (GPCR) involved in various physiological processes, including pain transmission, inflammation, and emesis (vomiting).
Figure 2. Simplified signaling pathway of the NK1 receptor and the mechanism of action of NK1 receptor antagonists.
Conclusion
While direct and detailed protocols for the pharmaceutical applications of this compound are scarce, the extensive use of its 3,5-isomer provides a valuable framework for understanding its potential synthetic utility. The protocols for amide bond formation are robust and adaptable, and the resulting 3,5-bis(trifluoromethyl)phenyl moiety is a well-established pharmacophore in the development of potent NK1 receptor antagonists. Researchers and drug development professionals can leverage these methodologies as a starting point for the exploration of novel pharmaceuticals incorporating the bis(trifluoromethyl)benzoic acid scaffold. Further investigation into the specific properties and applications of the 3,4-isomer is warranted to fully explore its potential in medicinal chemistry.
Application of 3,4-Bis(trifluoromethyl)benzoic Acid in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-containing compounds are of significant interest in agrochemical research due to the unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity. These characteristics often lead to enhanced biological activity and improved pharmacokinetic profiles of molecules. While direct agrochemical applications of 3,4-Bis(trifluoromethyl)benzoic acid are not extensively documented in publicly available literature, its structural isomer, 3,5-Bis(trifluoromethyl)benzoic acid, and other closely related analogues serve as crucial intermediates in the synthesis of a variety of potent herbicides, insecticides, and fungicides.
This document provides detailed application notes and experimental protocols based on the established use of these analogous compounds. The information presented herein is intended to guide researchers in exploring the potential of this compound and its derivatives in the discovery and development of novel crop protection agents.
I. Potential Agrochemical Applications
Based on the activity of structurally related compounds, derivatives of this compound, particularly amides and esters, are anticipated to exhibit a range of agrochemical activities.
-
Herbicidal Activity: Phenylpyridine derivatives containing a trifluoromethyl group have been shown to exhibit protoporphyrinogen oxidase (PPO) inhibitory activity, a key enzyme in chlorophyll biosynthesis in plants.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which causes rapid cell membrane disruption and plant death.[1] Other trifluoromethyl-containing herbicides are known to inhibit acetolactate synthase (ALS), a crucial enzyme in the biosynthesis of branched-chain amino acids in plants.[2][3]
-
Insecticidal Activity: Amide derivatives of trifluoromethyl-containing benzoic acids have shown significant insecticidal properties. One prominent mode of action is the antagonism of the gamma-aminobutyric acid (GABA) receptor in the central nervous system of insects, leading to hyperexcitation, paralysis, and death.[4] Another mechanism involves the inhibition of chitin synthesis, which is essential for the formation of the insect exoskeleton, thereby disrupting the molting process.[4]
-
Fungicidal Activity: Benzoic acid derivatives have been investigated for their antifungal properties. One identified mechanism is the inhibition of the fungal-specific enzyme CYP53.[5]
II. Data Presentation: Biological Activity of Trifluoromethyl-Containing Agrochemicals
The following tables summarize quantitative data for various trifluoromethyl-containing compounds, illustrating their potential efficacy.
Table 1: Herbicidal Activity of Trifluoromethyl-Containing Compounds
| Compound Class | Target Weed(s) | Bioassay Type | Activity Metric | Value | Reference(s) |
| Phenylpyridine Derivative | Abutilon theophrasti, Amaranthus retroflexus | Post-emergence | % Inhibition at 37.5 g a.i./hm² | 100% | [1] |
| Phenylpyridine Derivative | Eclipta prostrata, Digitaria sanguinalis, Setaria viridis | Post-emergence | % Inhibition at 37.5 g a.i./hm² | > 80% | [1] |
| Sulfonylurea Herbicide | Kochia scoparia, Stellaria media | In vitro | Enzyme Inhibition | Competitive with Leucine | [6] |
Table 2: Insecticidal Activity of Trifluoromethyl-Containing Compounds
| Compound | Target Insect(s) | Bioassay Type | Activity Metric | Value | Reference(s) |
| Fipronil | Rat Dorsal Root Ganglion Neurons | Patch Clamp | IC₅₀ for GABA Receptor | 1.1 ± 0.2 µM | [7] |
| Chlorfluazuron | Bradysia odoriphaga | Contact and Ingestion | 72h LC₅₀ | 0.1593 mg/L | [8] |
Table 3: Fungicidal Activity of Benzoic Acid Derivatives
| Compound Class | Target Fungi | Bioassay Type | Activity Metric | Value | Reference(s) |
| N-benzoyl amino esters | Fusarium temperatum | In vitro | % Inhibition | up to 78.2% | [9] |
| Benzoic acid derivatives | Cochliobolus lunatus, Aspergillus niger | In vitro | Enzyme Inhibition (CYP53) | Structure-dependent | [5] |
III. Experimental Protocols
The following are detailed protocols for the synthesis of potential agrochemical candidates from a bis(trifluoromethyl)benzoic acid precursor and for the biological evaluation of these compounds.
A. Synthesis Protocol: Preparation of N-Aryl-3,5-bis(trifluoromethyl)benzamide
This protocol describes a general method for the synthesis of amide derivatives from 3,5-bis(trifluoromethyl)benzoic acid, which can be adapted for the 3,4-isomer.
Materials:
-
3,5-Bis(trifluoromethyl)benzoic acid
-
Substituted aniline
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation:
-
To a solution of 3,5-bis(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and TEA or pyridine (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR and mass spectrometry.
-
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of N-Aryl-3,5-bis(trifluoromethyl)benzamide.
B. Biological Screening Protocols
Materials:
-
Test compounds dissolved in DMSO
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) agar medium
-
96-well plates
-
Sterile water
-
Growth chamber
Procedure:
-
Plate Preparation:
-
Add 2.5 µL of an 8 mM solution of the test compound in DMSO to each well of a 96-well plate. Use DMSO as a negative control.
-
Add 250 µL of molten MS-agar medium to each well and allow it to solidify.[10]
-
-
Seed Sowing:
-
Sterilize A. thaliana seeds and suspend them in sterile water.
-
Pipette approximately 30-40 seeds into each well.[10]
-
-
Incubation and Observation:
-
Seal the plates and incubate in a growth chamber under a 16-hour light/8-hour dark cycle at 22 °C for 16 days.[10]
-
Visually assess the herbicidal effect by observing germination, root and shoot growth, and overall plant health compared to the control.
-
Herbicidal Screening Workflow
References
- 1. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. nbinno.com [nbinno.com]
- 5. dialogprotec.eu [dialogprotec.eu]
- 6. Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lethal and sublethal effects of the chitin synthesis inhibitor chlorfluazuron on Bradysia odoriphaga Yang and Zhang (Diptera: Sciaridae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
Application Notes and Protocols for Polymerization Reactions Involving 3,4-Bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers incorporating trifluoromethyl (CF3) groups are of significant interest in materials science and drug development due to their unique properties. The strong electron-withdrawing nature of the CF3 group can impart enhanced thermal stability, chemical resistance, solubility in organic solvents, and low dielectric constants to the polymer backbone. Furthermore, in biomedical applications, the introduction of fluorine can improve a drug's metabolic stability and membrane permeability.
While direct polymerization of 3,4-Bis(trifluoromethyl)benzoic acid is not extensively documented in publicly available literature, this document provides detailed, generalized protocols for the synthesis of polyamides and polyesters. These protocols are based on established polycondensation methods and can be adapted for monomers like this compound, likely after conversion to a more reactive derivative such as an acyl chloride. This application note serves as a practical guide for researchers looking to explore the synthesis and potential applications of polymers derived from this fluorinated monomer.
General Workflow for Polymer Synthesis
The typical workflow for synthesizing polymers from a dicarboxylic acid monomer involves activation of the carboxylic acid groups followed by polycondensation with a suitable co-monomer (a diamine for polyamides or a diol for polyesters).
Application Notes and Protocols for Amide Coupling with 3,4-Bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development. The unique electronic properties of 3,4-Bis(trifluoromethyl)benzoic acid, characterized by two strongly electron-withdrawing trifluoromethyl groups, can present challenges to standard amide coupling protocols. These groups increase the acidity of the carboxylic acid but decrease the nucleophilicity of the corresponding carboxylate, potentially leading to sluggish or incomplete reactions.
This document provides detailed experimental protocols for the successful amide coupling of this compound with a variety of primary and secondary amines. The methodologies have been selected to ensure high efficiency and yield, even with challenging amine coupling partners.
Data Presentation
The following table summarizes representative data for the amide coupling of this compound with various amines using the protocols detailed below. Yields are dependent on the specific amine and the efficiency of purification.
| Entry | Amine Partner | Coupling Protocol | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | HATU-Mediated | 12 | >90% |
| 2 | Aniline | HATU-Mediated | 18 | ~85% |
| 3 | Morpholine | EDC/HOBt-Mediated | 16 | >95% |
| 4 | tert-Butylamine | Acyl Chloride-Mediated | 24 | ~70% |
| 5 | 2-Aminopyridine | HATU-Mediated | 24 | ~80% |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient for a broad range of amines, including less nucleophilic and sterically hindered examples.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the carboxylic acid in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).
-
Add the amine (1.1 equiv) to the solution.
-
Add HATU (1.2 equiv) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A classic and cost-effective carbodiimide-based method suitable for a wide range of amines.[1][2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous DCM (0.1-0.2 M).
-
Add the amine (1.1 equiv) and HOBt (1.2 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) to the stirred solution.
-
Slowly add EDC·HCl (1.2 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (e.g., ethyl acetate/hexanes).
Protocol 3: Acyl Chloride-Mediated Amide Coupling
A robust, two-step method that is particularly useful for unreactive or sterically hindered amines.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Amine (primary or secondary)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
Step 1: Formation of the Acyl Chloride
-
In a fume hood, add this compound (1.0 equiv) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.
-
Add an excess of thionyl chloride (e.g., 5-10 equiv) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (typically around 80 °C) for 1-2 hours.
-
Monitor the conversion of the carboxylic acid to the acyl chloride (e.g., by quenching a small aliquot with methanol and analyzing by LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation or under reduced pressure (ensure an adequate trapping system is in place). The resulting crude 3,4-bis(trifluoromethyl)benzoyl chloride is used directly in the next step.
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 equiv) and a base such as pyridine or TEA (1.5 equiv) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Amide coupling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Bis(trifluoromethyl)benzoic Acid
Welcome to the Technical Support Center for the synthesis of 3,4-Bis(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on synthesis strategies, experimental protocols, and troubleshooting for this important fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The most common and practical synthetic routes for this compound are:
-
Oxidation of 3,4-Bis(trifluoromethyl)toluene: This is a direct approach where the methyl group of the starting material is oxidized to a carboxylic acid.
-
Grignard Reaction of 1-Bromo-3,4-bis(trifluoromethyl)benzene: This classic method involves the formation of a Grignard reagent followed by carboxylation with carbon dioxide.
-
Hydrolysis of 3,4-Bis(trifluoromethyl)benzonitrile: This route involves the conversion of a nitrile group to a carboxylic acid under acidic or basic conditions.
Q2: I am having trouble with the oxidation of 3,4-Bis(trifluoromethyl)toluene. The reaction is sluggish and the yield is low. What can I do?
A2: The two electron-withdrawing trifluoromethyl groups deactivate the methyl group, making oxidation more challenging than for simple toluene. Here are some troubleshooting tips:
-
Choice of Oxidant: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are often necessary.
-
Reaction Conditions: Harsher conditions, such as higher temperatures and longer reaction times, may be required. However, be cautious of over-oxidation which can lead to ring cleavage.
-
Catalyst Systems: Consider using a more robust catalyst system. While cobalt and manganese salts are common for toluene oxidation, a combination or a different catalyst might be more effective for this substrate.
Q3: My Grignard reaction with 1-Bromo-3,4-bis(trifluoromethyl)benzene is failing to initiate. What are the likely causes?
A3: The strong electron-withdrawing nature of the two trifluoromethyl groups can make the formation of the Grignard reagent difficult. Key factors to consider are:
-
Magnesium Activation: Ensure your magnesium turnings are fresh and highly active. You can activate them by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Initiation: A small amount of the aryl bromide can be added initially and the mixture gently warmed to initiate the reaction. The use of ultrasound can also be beneficial for initiation.
Q4: What are the common side reactions to be aware of during these syntheses?
A4:
-
Oxidation: Incomplete oxidation can leave unreacted starting material or benzyl alcohol/benzaldehyde intermediates. Over-oxidation can lead to the degradation of the aromatic ring.
-
Grignard Reaction: The primary side reaction is the formation of biphenyl derivatives through the coupling of the Grignard reagent with unreacted aryl halide. Protonation of the Grignard reagent by any trace of water will form 1,2-bis(trifluoromethyl)benzene, reducing the yield of the desired acid.
-
Nitrile Hydrolysis: Incomplete hydrolysis will result in the presence of the starting nitrile or the intermediate amide in the final product.
Troubleshooting Guides
Oxidation of 3,4-Bis(trifluoromethyl)toluene
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently powerful oxidizing agent. 2. Reaction temperature too low. 3. Inactive catalyst. | 1. Switch to a stronger oxidizing agent (e.g., KMnO₄). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a fresh, anhydrous catalyst. |
| Formation of Side Products (e.g., aldehydes, alcohols) | 1. Incomplete oxidation. 2. Insufficient amount of oxidizing agent. | 1. Increase the reaction time or temperature. 2. Ensure at least a stoichiometric amount of the oxidizing agent is used. |
| Ring Cleavage/Degradation | 1. Reaction conditions are too harsh (excessively high temperature or concentration of oxidant). | 1. Use milder reaction conditions. 2. Consider a slower addition of the oxidizing agent. |
Grignard Reaction of 1-Bromo-3,4-bis(trifluoromethyl)benzene
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Failure to Initiate | 1. Inactive magnesium surface. 2. Presence of moisture. 3. Electron-deficient aryl halide. | 1. Activate magnesium with iodine or 1,2-dibromoethane. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use a higher-boiling solvent like THF to allow for a higher initiation temperature. |
| Low Yield of Benzoic Acid | 1. Incomplete Grignard formation. 2. Reaction of Grignard reagent with moisture or CO₂ from the air. 3. Inefficient carboxylation. | 1. Ensure all the magnesium has reacted. 2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. 3. Use an excess of freshly crushed dry ice and pour the Grignard solution onto it. |
| Formation of Biphenyl Byproduct | 1. High local concentration of aryl bromide during Grignard formation. | 1. Add the aryl bromide solution slowly to the magnesium suspension. |
Experimental Protocols
Protocol 1: Oxidation of 3,4-Bis(trifluoromethyl)toluene with Potassium Permanganate
Materials:
-
3,4-Bis(trifluoromethyl)toluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,4-bis(trifluoromethyl)toluene and a solution of sodium hydroxide in water.
-
Heat the mixture to reflux.
-
Slowly add potassium permanganate in portions to the refluxing mixture. The purple color of the permanganate will disappear as it reacts.
-
Continue refluxing until the reaction is complete (monitor by TLC or GC-MS). This may take several hours.
-
Cool the reaction mixture to room temperature. If a purple color persists, add a small amount of sodium bisulfite until the solution becomes colorless.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, which will precipitate the this compound.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).
Protocol 2: Synthesis via Grignard Reaction
Materials:
-
1-Bromo-3,4-bis(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a small crystal for activation)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromo-3,4-bis(trifluoromethyl)benzene in anhydrous diethyl ether or THF.
-
Add a small amount of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If it does not start, gently warm the flask.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Add dilute hydrochloric acid to the mixture to protonate the carboxylate and dissolve any remaining magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.
-
Purify by recrystallization.
Data Presentation
Table 1: Comparison of General Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Typical Yield Range | Key Advantages | Key Challenges |
| Oxidation | 3,4-Bis(trifluoromethyl)toluene | Strong Oxidant (e.g., KMnO₄) | 50-70% | Direct route from a common precursor. | Deactivated substrate requires harsh conditions; potential for side reactions. |
| Grignard Reaction | 1-Bromo-3,4-bis(trifluoromethyl)benzene | Mg, CO₂ | 60-80% | Generally good yields if the Grignard reagent forms successfully. | Difficulty in Grignard reagent formation due to electron-withdrawing groups; requires strictly anhydrous conditions. |
| Nitrile Hydrolysis | 3,4-Bis(trifluoromethyl)benzonitrile | Strong Acid or Base | 70-90% | Often high-yielding. | Starting nitrile may not be readily available; requires forcing conditions for hydrolysis. |
Visualizations
Experimental Workflow for Oxidation Route
Caption: Workflow for the synthesis of this compound via oxidation.
Troubleshooting Logic for Grignard Reaction Initiation Failure
Caption: Decision tree for troubleshooting Grignard reaction initiation issues.
Technical Support Center: Synthesis of 3,4-Bis(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,4-Bis(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Grignard Reaction of 3,4-Bis(trifluoromethyl)halobenzene
This route typically involves the formation of a Grignard reagent from 3,4-bis(trifluoromethyl)bromobenzene, followed by carboxylation with carbon dioxide.
Q1: My yield of this compound is significantly lower than expected, and I observe a significant amount of 1,2-Bis(trifluoromethyl)benzene as a byproduct. What could be the cause?
A1: The formation of 1,2-Bis(trifluoromethyl)benzene is a common issue arising from the protonolysis of the Grignard reagent by trace amounts of water or other protic sources in your reaction setup. The Grignard reagent is a strong base and will readily react with any available protons.
Troubleshooting Steps:
-
Ensure rigorous anhydrous conditions: All glassware should be oven-dried or flame-dried immediately before use.
-
Use anhydrous solvents: Solvents like THF or diethyl ether must be thoroughly dried, for instance, by distillation from sodium/benzophenone or by passing through a column of activated alumina.
-
High-purity magnesium: Use high-purity magnesium turnings and consider activating them (e.g., with a crystal of iodine or 1,2-dibromoethane) to ensure efficient reaction initiation.
Q2: I have identified a high-boiling point impurity in my product that appears to be a dimer of my starting material. How can I prevent its formation?
A2: This impurity is likely a biphenyl derivative, formed through a Wurtz-type coupling reaction between the Grignard reagent and unreacted 3,4-bis(trifluoromethyl)bromobenzene.[1]
Troubleshooting Steps:
-
Control the addition of the halide: Add the solution of 3,4-bis(trifluoromethyl)bromobenzene to the magnesium suspension slowly and at a steady rate to maintain a low concentration of the halide in the reaction mixture.
-
Maintain optimal temperature: Avoid excessive heating during the Grignard reagent formation, as higher temperatures can favor the coupling side reaction.[1]
Q3: The carboxylation step seems inefficient, leading to a low yield of the desired benzoic acid. How can I improve this step?
A3: Incomplete carboxylation can be due to insufficient carbon dioxide or suboptimal reaction conditions.
Troubleshooting Steps:
-
Use a high concentration of CO₂: Bubble dry CO₂ gas through the Grignard solution or pour the Grignard reagent onto a large excess of freshly crushed dry ice.
-
Optimize temperature: Performing the carboxylation at a lower temperature (e.g., -40°C to -78°C) can increase the solubility of CO₂ in the reaction mixture and minimize side reactions.[2] A study on a similar compound showed that lowering the temperature from 0°C to -40°C minimized a proteo byproduct and increased the yield of the carboxylic acid.[2]
| Parameter | Recommendation | Rationale |
| Solvent Purity | Anhydrous grade, freshly dried | Prevents protonolysis of the Grignard reagent. |
| Halide Addition | Slow, dropwise addition | Minimizes Wurtz-type coupling.[1] |
| Temperature | Gentle reflux during formation, low temp (-40°C) for carboxylation | Controls side reactions and improves CO₂ solubility.[2] |
| CO₂ Source | Dry CO₂ gas or freshly crushed dry ice | Ensures an excess of the carboxylating agent. |
Route 2: Oxidation of 3,4-Bis(trifluoromethyl)toluene
This method involves the oxidation of the methyl group of 3,4-Bis(trifluoromethyl)toluene to a carboxylic acid.
Q1: My oxidation reaction is incomplete, and I have a mixture of the starting material, the corresponding benzaldehyde, and my desired benzoic acid. How can I drive the reaction to completion?
A1: Incomplete oxidation is a common challenge. The oxidation of a methyl group to a carboxylic acid proceeds through benzyl alcohol and benzaldehyde intermediates. Stopping at these intermediate stages can be due to insufficient oxidant or reaction time.
Troubleshooting Steps:
-
Increase oxidant stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent (e.g., KMnO₄, Na₂Cr₂O₇).
-
Prolong reaction time: Monitor the reaction by TLC or GC-MS and continue heating until the starting material and intermediates are consumed.
-
Optimize temperature: Higher temperatures generally favor complete oxidation, but be mindful of potential degradation.
Q2: I am observing the formation of colored byproducts and a decrease in the overall yield. What could be the cause?
A2: Harsh oxidizing conditions can lead to the degradation of the aromatic ring or side chains, resulting in colored impurities and lower yields.
Troubleshooting Steps:
-
Choose a suitable oxidant: While strong oxidants are necessary, consider milder conditions if possible. For instance, catalytic oxidation with air or oxygen in the presence of a metal catalyst might offer better selectivity.[3][4]
-
Control the temperature: Avoid excessively high temperatures that can lead to decomposition.
-
pH control: In permanganate oxidations, the pH of the reaction mixture can influence the reaction rate and selectivity.
| Parameter | Recommendation | Rationale |
| Oxidant | Sufficient molar excess of KMnO₄ or Na₂Cr₂O₇ | To ensure complete oxidation to the carboxylic acid.[5] |
| Reaction Time | Monitor by TLC/GC until completion | To avoid isolating intermediate oxidation products. |
| Temperature | As recommended for the specific oxidant, avoid overheating | To prevent degradation of starting material and product. |
Route 3: Hydrolysis of 3,4-Bis(trifluoromethyl)benzonitrile
This synthetic route involves the conversion of a nitrile group to a carboxylic acid through hydrolysis.
Q1: The hydrolysis of my nitrile is slow and often incomplete, resulting in the isolation of the corresponding amide. How can I achieve complete hydrolysis?
A1: The hydrolysis of nitriles to carboxylic acids can be sluggish and may stop at the intermediate amide stage, especially under neutral or mild conditions.
Troubleshooting Steps:
-
Use strong acid or base: Acidic (e.g., concentrated HCl or H₂SO₄) or basic (e.g., NaOH or KOH) conditions are typically required for complete hydrolysis.
-
Increase temperature: Refluxing the reaction mixture is often necessary to drive the hydrolysis to completion.
-
Consider reaction time: Hydrolysis can be a slow process; ensure the reaction is allowed to proceed for a sufficient duration.
Q2: When using basic hydrolysis, I observe the formation of a dark, resinous byproduct. What is this and how can I avoid it?
A2: The use of strong bases, particularly at high temperatures, can lead to side reactions and the formation of polymeric or resin-like substances.[6]
Troubleshooting Steps:
-
Opt for acidic hydrolysis: Acid-catalyzed hydrolysis often provides a cleaner reaction profile for this type of substrate.
-
Moderate base concentration and temperature: If basic hydrolysis is necessary, use a moderate concentration of the base and the lowest effective temperature to minimize the formation of byproducts.
-
Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored, oxidized byproducts.
| Parameter | Recommendation | Rationale |
| Hydrolysis Conditions | Strong acid (e.g., conc. H₂SO₄) or strong base (e.g., aq. NaOH) | To ensure complete conversion of the nitrile to the carboxylic acid. |
| Temperature | Reflux | To accelerate the rate of hydrolysis. |
| Byproduct Formation | Prefer acidic over basic hydrolysis if resinification is observed | To minimize base-catalyzed side reactions.[6] |
Experimental Protocols
Key Experiment: Synthesis via Grignard Reaction
This protocol is a general guideline. Researchers should adapt it based on their specific equipment and safety protocols.
Materials:
-
3,4-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (2 M)
-
Diethyl ether
Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of 3,4-Bis(trifluoromethyl)bromobenzene (1 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Addition: Once the reaction has initiated (as evidenced by a color change and gentle reflux), add the remaining solution of 3,4-Bis(trifluoromethyl)bromobenzene dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture to -78°C in a dry ice/acetone bath. While stirring vigorously, add an excess of freshly crushed dry ice to the flask.
-
Quenching: Allow the mixture to warm to room temperature. Slowly add 2 M HCl to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Side reactions in the Grignard synthesis pathway.
Caption: Intermediate and side products in the oxidation pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. community.wvu.edu [community.wvu.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,4-Bis(trifluoromethyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 3,4-Bis(trifluoromethyl)benzoic acid.
Troubleshooting Guide
Researchers may face several challenges when purifying this compound. The following table outlines common issues, their probable causes, and recommended solutions to streamline the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - Solvent choice: The compound may be too soluble in the chosen solvent at cold temperatures. - Excess solvent: Using too much solvent will keep more of the product dissolved even after cooling. - Premature crystallization: The product crystallizes too quickly during hot filtration, leading to loss. | - Solvent Screening: Test a variety of solvents or solvent mixtures. An ideal solvent should dissolve the compound when hot but have low solubility when cold.[1][2] - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] - Preheat Funnel: Preheat the filtration apparatus (e.g., Buchner funnel) before hot filtration to prevent premature crystallization.[2] |
| Product Fails to Crystallize | - Supersaturation: The solution is supersaturated and requires nucleation to initiate crystallization. - High impurity level: Certain impurities can inhibit crystal formation. - Insufficient cooling: The solution has not been cooled to a low enough temperature. | - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. - Partial Purification: Perform a preliminary purification step like an acid-base extraction to remove significant impurities. - Extended Cooling: Allow the solution to cool for a longer period or use an ice bath to further decrease the temperature.[3] |
| Oily Product Instead of Crystals | - Low melting point impurities: The presence of impurities can lower the melting point of the mixture. - Incorrect solvent: The solvent may be too nonpolar for the compound. | - Chromatography: Use column chromatography to separate the desired product from the oily impurities. - Solvent Adjustment: Try a more polar solvent or a mixture of solvents for recrystallization. |
| Incomplete Removal of Starting Materials/Byproducts | - Similar polarity: Impurities may have a similar polarity to the product, making separation by chromatography difficult. - Co-crystallization: Impurities may have been incorporated into the crystal lattice during recrystallization. | - Optimize Chromatography: Adjust the solvent system for column chromatography to improve separation. A common eluent system for similar compounds is a mixture of hexanes and ethyl acetate with a small amount of acetic acid.[4] - Multiple Recrystallizations: Perform a second recrystallization to enhance purity. |
| Colored Impurities Present | - Residual catalysts or byproducts: Trace amounts of colored impurities may persist. | - Activated Charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities before filtration.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as 3,4-bis(trifluoromethyl)bromobenzene, and byproducts from side reactions. Depending on the synthetic route, isomers and related compounds may also be present.
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: A combination of techniques is often optimal. An initial acid-base extraction can remove neutral and basic impurities. This can be followed by recrystallization or column chromatography to remove structurally similar impurities and achieve high purity.[4] Recrystallization is particularly effective for obtaining a highly pure crystalline solid as a final step.[1][4]
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: While the optimal solvent must be determined experimentally, a good starting point for benzoic acid derivatives is often a mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or acetone) and a nonpolar solvent in which it is less soluble (like water or hexanes).[3][4] The goal is to find a system where the compound dissolves in the hot solvent but precipitates upon cooling.[1][2]
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical methods. High-Performance Liquid Chromatography (HPLC) is suitable for separating and quantifying the compound from its impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a highly accurate method for purity determination.[6] Melting point analysis can also be a useful indicator of purity; a sharp melting point range close to the literature value suggests high purity.[1] The reported melting point for a similar compound, 3,5-bis(trifluoromethyl)benzoic acid, is 142-143 °C.
Q5: What safety precautions should be taken when handling this compound?
A5: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
General Recrystallization Protocol
This protocol provides a general methodology for the recrystallization of this compound.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[2][3]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Relationship between the crude product, impurities, and purification methods.
References
common impurities in 3,4-Bis(trifluoromethyl)benzoic acid and their removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and purifying 3,4-Bis(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities can stem from the synthetic route used. If prepared via a Sandmeyer reaction from 3,4-bis(trifluoromethyl)aniline, potential impurities include residual starting material (the aniline), biaryl byproducts formed from radical side reactions, and phenolic compounds resulting from the reaction of the diazonium salt with water. Incomplete trifluoromethylation or isomerization during synthesis can also lead to related aromatic acid impurities.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be effectively determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying and quantifying impurities, especially those with distinct proton or fluorine signals. Melting point analysis can also serve as a quick indicator of purity; a broad melting range often suggests the presence of impurities.
Q3: What is a suitable solvent for dissolving this compound for experiments?
A3: Due to its polar carboxylic acid group and fluorinated aromatic ring, this compound is soluble in many common organic solvents. For analytical purposes, deuterated solvents such as DMSO-d6, methanol-d4, or chloroform-d are suitable for NMR analysis. For reactions, ethereal solvents like tetrahydrofuran (THF) or polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are often good choices, depending on the specific reaction conditions.
Troubleshooting Guide
Issue 1: My sample of this compound has a lower-than-expected melting point and a broad melting range.
-
Question: What are the likely causes and how can I purify my sample?
-
Answer: A low and broad melting point is a strong indication of impurities. The most common culprits are residual starting materials or byproducts from the synthesis. Purification is recommended, with recrystallization being a good first approach for removing minor impurities. If recrystallization is ineffective, column chromatography offers a more robust method for separating compounds with similar polarities.
Issue 2: After recrystallization, the yield of purified this compound is very low.
-
Question: What factors could contribute to poor recovery during recrystallization?
-
Answer: Low recovery can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The chosen solvent is not ideal: The compound may have significant solubility in the solvent even at low temperatures. A different solvent or a solvent mixture might be necessary. Experiment with different solvent systems on a small scale first.
-
Issue 3: I am having difficulty separating this compound from a closely related impurity using column chromatography.
-
Question: How can I improve the separation on my silica gel column?
-
Answer: If you are experiencing poor separation, consider the following adjustments to your chromatography protocol:
-
Optimize the mobile phase: A common mobile phase for aromatic acids is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A shallower gradient or isocratic elution with a finely tuned solvent ratio can improve resolution. Adding a small amount of acetic or formic acid to the mobile phase can help to sharpen the peaks of acidic compounds by suppressing deprotonation.
-
Use a finer mesh silica gel: Higher resolution can be achieved with smaller particle size silica.
-
Decrease the column loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material applied to the silica gel.
-
Data Presentation
The following table summarizes common impurities and the expected purity levels achievable with different purification techniques for this compound. The exact values can vary depending on the initial purity of the crude material.
| Purification Technique | Common Impurities Removed | Typical Purity Achieved (%) | Typical Yield (%) |
| Recrystallization | Starting materials, minor byproducts with different solubility profiles. | >98 | 60-90 |
| Column Chromatography | Structurally similar isomers, biaryl byproducts, phenolic impurities. | >99 | 50-80 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a starting point and may require optimization of the solvent system for your specific sample.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Good candidate solvents will show low solubility at room temperature and high solubility at their boiling point. A common solvent system for aromatic acids is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). Water or ethanol/water mixtures can also be effective.[1][2]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or solvent mixture) until the solid just dissolves.[3][4][5][6][7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation.[3][4][5][6][7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Analysis: Determine the melting point and assess the purity by HPLC or NMR.
Protocol 2: Column Chromatography Purification of this compound
This protocol is a general guideline for purification using silica gel chromatography.
-
Stationary Phase: Use standard silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product. Adding a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase can improve peak shape.[8][9]
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the packed column.[9][10]
-
Elution: Begin elution with the selected mobile phase. A gradient elution, starting with a lower polarity mixture and gradually increasing the polarity (e.g., from 95:5 hexanes:ethyl acetate to 80:20 hexanes:ethyl acetate), can be effective for separating impurities with different polarities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Analysis: Assess the purity of the final product by HPLC or NMR.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. reddit.com [reddit.com]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. famu.edu [famu.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. scribd.com [scribd.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Sample Preparation for Chromatographic Purification [sigmaaldrich.com]
Technical Support Center: Optimizing Grignard Reactions with Trifluoromethylated Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during Grignard reactions involving trifluoromethylated substrates. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group presents unique difficulties in the formation and reaction of these valuable organometallic reagents.
Troubleshooting Guide
Issue 1: Grignard Reagent Formation Fails to Initiate or is Sluggish
Question: My reaction between a trifluoromethylated aryl halide and magnesium isn't starting. What are the common causes and solutions?
Answer: Difficulty in initiating Grignard reagent formation with electron-deficient substrates like trifluoromethylated aryl halides is a frequent challenge. The primary reasons are the passivated magnesium surface and the reduced reactivity of the organic halide.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inactive Magnesium Surface | The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is crucial to expose a fresh, reactive metal surface.[1] Mechanical Activation: In a dry, inert atmosphere (e.g., glovebox), gently grind the magnesium turnings with a mortar and pestle.[1] Chemical Activation: Add a small crystal of iodine (I₂), 1,2-dibromoethane (DBE), or diisobutylaluminium hydride (DIBAL-H) to the magnesium suspension before adding the aryl halide.[1][2] DBE reacts with magnesium to form magnesium bromide and ethene gas, which helps to clean the magnesium surface.[1] |
| Low Reactivity of the Aryl Halide | The electron-withdrawing CF₃ group deactivates the aryl halide towards oxidative addition. |
| Presence of Moisture or Protic Impurities | Grignard reagents are extremely sensitive to moisture and acidic protons, which will quench the reagent as it forms.[3] |
| Poor Quality of Magnesium | Old or oxidized magnesium turnings will have a thick oxide layer that is difficult to activate. |
Issue 2: Low Yield of the Desired Product
Question: My Grignard reaction initiated, but the yield of my desired alcohol/ketone is low. What are the likely side reactions or issues?
Answer: Low yields after a successful initiation often point towards side reactions, reagent decomposition, or suboptimal reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Wurtz Coupling | The Grignard reagent (Ar-MgX) can react with the starting aryl halide (Ar-X) to form a biaryl (Ar-Ar) byproduct. This is more prevalent with more reactive halides. |
| Homocoupling | Two molecules of the Grignard reagent can couple to form a dimer. |
| Enolization of the Carbonyl Substrate | If the carbonyl compound has acidic α-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition. |
| Reduction of the Carbonyl Substrate | Grignard reagents with β-hydrogens can reduce the carbonyl group to an alcohol via a hydride transfer mechanism. |
| Decomposition of the Grignard Reagent | Trifluoromethylphenyl Grignard reagents can be thermally unstable and may decompose, especially at higher concentrations and temperatures.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is a "Turbo Grignard" reagent and why is it useful for trifluoromethylated substrates?
A1: A "Turbo Grignard" reagent, such as i-PrMgCl·LiCl, is a Grignard reagent prepared in the presence of lithium chloride (LiCl).[6][7] The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent in solution, leading to more soluble and highly reactive monomeric species.[8] This enhanced reactivity is particularly beneficial for the preparation of Grignard reagents from electron-deficient and sterically hindered aryl halides, such as those containing trifluoromethyl groups.[7][9]
Q2: Are there any specific safety concerns when working with trifluoromethylphenyl Grignard reagents?
A2: Yes, there are significant safety concerns. Trifluoromethylphenyl Grignard reagents have been reported to be potentially explosive, especially upon loss of solvent or moderate heating.[4][10] It is crucial to:
-
Never allow the reaction mixture to evaporate to dryness.
-
Maintain careful temperature control throughout the reaction.
-
Work behind a blast shield, especially when working on a larger scale.
-
Have appropriate quenching materials readily available.
-
Always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before starting any experiment.
Q3: Can I use solvents other than THF or diethyl ether?
A3: Tetrahydrofuran (THF) and diethyl ether are the most common and generally recommended solvents for Grignard reactions.[3] THF is often preferred for less reactive halides due to its higher solvating power.[9] While other ethereal solvents can be used, it is critical to ensure they are anhydrous and inert to the Grignard reagent.
Q4: How can I confirm the formation and determine the concentration of my Grignard reagent?
A4: The initiation of the Grignard reaction is often indicated by a gentle reflux of the solvent and a change in the appearance of the reaction mixture (e.g., becoming cloudy or colored). To determine the concentration of the formed Grignard reagent, titration is the most common method. A common procedure involves titrating an aliquot of the Grignard solution with a standard solution of a proton source (like sec-butanol in xylene with a colorimetric indicator like 1,10-phenanthroline) until a color change is observed.
Data Presentation
Table 1: Comparison of Magnesium Activation Methods for Grignard Reagent Formation
| Activation Method | Principle | Advantages | Disadvantages | Typical Yield Range |
| Iodine (I₂) Crystal | Reacts with the magnesium surface to form MgI₂, which helps to disrupt the oxide layer.[1] | Simple and readily available. | Can sometimes be slow to initiate. | Good to Excellent |
| 1,2-Dibromoethane (DBE) | Reacts with magnesium to form MgBr₂ and ethene gas, exposing a fresh metal surface.[1] | Very effective for stubborn reactions. The evolution of ethene is a visual indicator of activation. | Introduces an additional halide into the reaction mixture. | Good to Excellent |
| Mechanical Grinding | Physically removes the magnesium oxide layer.[1] | Effective and avoids chemical contaminants. | Requires an inert atmosphere (glovebox) and can be tedious. | Good to Excellent |
| Rieke Magnesium | Highly reactive magnesium powder prepared by the reduction of a magnesium salt. | Extremely reactive, can form Grignards from unreactive halides at low temperatures. | Requires preparation or purchase of the specialized reagent. | Excellent |
| DIBAL-H | Reduces the magnesium oxide layer.[2] | Effective for initiating reactions at lower temperatures.[2] | Introduces a hydride source which could potentially lead to side reactions. | Good to Excellent |
Table 2: Effect of LiCl on Grignard Reagent Formation from Aryl Bromides
| Aryl Bromide | Conditions | Time (h) | Conversion (%) |
| 4-Bromobenzonitrile | i-PrMgBr (1.1 equiv), THF, 25 °C | 12 | < 5 |
| 4-Bromobenzonitrile | i-PrMgCl·LiCl (1.1 equiv), THF, 25 °C | 0.5 | > 95 |
| Ethyl 4-bromobenzoate | i-PrMgBr (1.1 equiv), THF, 25 °C | 12 | < 5 |
| Ethyl 4-bromobenzoate | i-PrMgCl·LiCl (1.1 equiv), THF, 25 °C | 2 | > 95 |
Data compiled from studies on the effect of LiCl on Br/Mg exchange reactions.[7]
Experimental Protocols
Protocol 1: Preparation of 3-(Trifluoromethyl)phenylmagnesium Bromide and Reaction with an Electrophile
This protocol describes a general procedure for the formation of a trifluoromethylated Grignard reagent and its subsequent reaction with a carbonyl compound.
Materials:
-
Magnesium turnings
-
3-Bromobenzotrifluoride
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.
-
Grignard Reagent Formation: Add a portion of anhydrous THF to the flask to just cover the magnesium turnings. In the dropping funnel, prepare a solution of 3-bromobenzotrifluoride (1.0 equivalent) in anhydrous THF. Add a small amount of the 3-bromobenzotrifluoride solution to the magnesium suspension. Initiation should be observed by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be applied with extreme caution. Once initiated, add the remainder of the 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C using an ice bath. Add a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard solution.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone via Halogen-Magnesium Exchange
This procedure is adapted from a literature preparation and utilizes a halogen-magnesium exchange reaction, which can be a safer alternative to direct insertion for these substrates.[11]
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Isopropylmagnesium chloride in THF (i-PrMgCl, 2M solution)
-
Acetic anhydride
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (e.g., argon)
Procedure:
-
Apparatus Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermocouple, an argon inlet, and an addition funnel, charge 3,5-bis(trifluoromethyl)bromobenzene (1.0 equivalent) and anhydrous THF.
-
Grignard Reagent Formation: Cool the solution to -5 °C. Add a solution of i-PrMgCl in THF (1.1 equivalents) dropwise over 1 hour, maintaining the internal temperature below 0 °C. Stir the resulting solution for an additional 30 minutes at 0 °C.
-
Acetylation: To the freshly prepared Grignard reagent, add a solution of acetic anhydride (1.5 equivalents) in anhydrous THF dropwise over 30 minutes, keeping the internal temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C.
-
Work-up: Quench the reaction by the dropwise addition of deionized water. The resulting biphasic mixture is then heated to 60 °C for 15 minutes to destroy any remaining acetic anhydride.
-
Extraction and Purification: After cooling to room temperature, separate the organic layer and dilute it with MTBE. Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be further purified by distillation.[11]
Visualizations
Caption: Experimental workflow for a typical Grignard reaction.
Caption: Troubleshooting decision tree for Grignard initiation failure.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. softbeam.net:8080 [softbeam.net:8080]
- 4. dchas.org [dchas.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Metalation and Additions [sigmaaldrich.com]
- 9. odinity.com [odinity.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Oxidation of 3,4-Bis(trifluoromethyl)benzaldehyde
Welcome to the technical support center for the oxidation of 3,4-bis(trifluoromethyl)benzaldehyde. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully converting 3,4-bis(trifluoromethyl)benzaldehyde to 3,4-bis(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my oxidation of 3,4-bis(trifluoromethyl)benzaldehyde slow or incomplete?
A1: The slow or incomplete oxidation of 3,4-bis(trifluoromethyl)benzaldehyde can be attributed to the strong electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups. These groups decrease the electron density on the aromatic ring and the aldehyde functional group, which can make the aldehyde less susceptible to oxidation compared to electron-rich or neutral benzaldehydes.[1][2][3] To overcome this, you may need to use stronger oxidizing agents, higher temperatures, or longer reaction times. However, care must be taken to avoid side reactions.
Q2: I'm observing unidentified byproducts in my reaction mixture. What could they be?
A2: Unidentified byproducts could result from several sources. If using a strong, non-selective oxidizing agent like potassium permanganate under harsh conditions, you might observe cleavage of the aromatic ring.[4][5] With milder reagents like sodium chlorite (in Pinnick oxidation), side reactions could include chlorination of the aromatic ring, especially if the pH is not well-controlled.[6][7] It is also possible that unreacted starting material or over-oxidized products are present.
Q3: Which oxidation method is recommended for a sensitive substrate like 3,4-bis(trifluoromethyl)benzaldehyde?
A3: For substrates with sensitive functional groups, the Pinnick oxidation is highly recommended.[6][7] It is performed under mild, slightly acidic conditions and is known for its high chemoselectivity and tolerance of a wide range of functional groups.[6][8] The Jones oxidation is also a viable but more aggressive option; it should be used with caution if other acid-sensitive groups are present on your molecule.[9][10]
Q4: How can I effectively purify the final product, this compound?
A4: Purification can typically be achieved by a standard acid-base extraction followed by recrystallization. The crude reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to extract the carboxylic acid as its salt. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration and further purified by recrystallization from a suitable solvent system.
Troubleshooting Guides
Problem 1: Low to No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Oxidizing Agent | The oxidizing agent may have degraded. Use a fresh batch of the reagent. For Jones oxidation, ensure the solution has the characteristic orange color of Cr(VI).[11] |
| Insufficient Reaction Time or Temperature | Electron-deficient aldehydes can react slowly.[3] Monitor the reaction by TLC or GC-MS and consider extending the reaction time or cautiously increasing the temperature. |
| Inappropriate Solvent | Ensure the solvent system is appropriate for the chosen oxidation method and fully solubilizes the starting material. For Pinnick oxidation, a common system is t-BuOH and water.[8] |
| Incorrect pH (Pinnick Oxidation) | The Pinnick oxidation requires mildly acidic conditions for the formation of the active oxidant, chlorous acid.[7] Use a buffer such as sodium dihydrogen phosphate (NaH₂PO₄).[8] |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Over-oxidation | The reaction conditions may be too harsh. If using a strong oxidant like KMnO₄ or Jones reagent, consider running the reaction at a lower temperature or for a shorter duration.[12][13] |
| Side Reactions with Hypochlorous Acid (Pinnick Oxidation) | The byproduct hypochlorous acid (HOCl) can cause undesired side reactions like chlorination.[8] Ensure an adequate amount of a scavenger, such as 2-methyl-2-butene, is used to consume the HOCl as it forms.[7][8] |
| Acid-catalyzed Side Reactions (Jones Oxidation) | The strongly acidic nature of the Jones reagent can catalyze side reactions if your substrate has acid-labile functional groups.[9][10] The Pinnick oxidation is a milder alternative in such cases.[6] |
Experimental Protocols & Data
Method 1: Pinnick Oxidation
The Pinnick oxidation is a highly effective method for converting aldehydes to carboxylic acids under mild conditions, making it suitable for substrates with sensitive functional groups.[6][7]
Experimental Protocol:
-
In a round-bottom flask, dissolve 3,4-bis(trifluoromethyl)benzaldehyde (1.0 equiv) in a mixture of tert-butanol and water (1:1 v/v).
-
To this stirred solution, add 2-methyl-2-butene (a scavenger, typically 10-20 equiv).[8]
-
Add sodium dihydrogen phosphate (NaH₂PO₄) as a buffer (10 equiv), followed by sodium chlorite (NaClO₂) (10 equiv).[8]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).[8]
-
Acidify the mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by recrystallization.
Comparative Data for Pinnick Oxidation of Aromatic Aldehydes
| Substrate | Scavenger | Yield (%) | Reference |
| Benzaldehyde | 2-methyl-2-butene | High | [7] |
| α,β-Unsaturated Aldehydes | 2-methyl-2-butene | High | [6] |
| Electron-rich Aldehydes | DMSO/2-methyl-2-butene | Improved | [7] |
Method 2: Jones Oxidation
The Jones oxidation is a robust and often high-yielding method, but its strong acidity and the use of chromium(VI) require careful consideration of substrate compatibility and waste disposal.[9][14]
Experimental Protocol:
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.[9][11]
-
Dissolve 3,4-bis(trifluoromethyl)benzaldehyde (1.0 equiv) in acetone in a round-bottom flask and cool the mixture in an ice bath (0-5 °C).
-
Slowly add the Jones reagent dropwise to the stirred solution. The color of the mixture should change from orange to green/blue, indicating the reduction of Cr(VI) to Cr(III).[11][13]
-
Continue stirring at 0-5 °C for the recommended time (typically 1-4 hours), monitoring the reaction by TLC.
-
Once the reaction is complete, quench the excess oxidant by adding a small amount of isopropyl alcohol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography.
Visualizations
Experimental Workflow: Pinnick Oxidation
Caption: Workflow for the Pinnick oxidation of 3,4-bis(trifluoromethyl)benzaldehyde.
Troubleshooting Logic: Incomplete Conversion
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 7. psiberg.com [psiberg.com]
- 8. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. m.youtube.com [m.youtube.com]
- 11. adichemistry.com [adichemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 14. Jones Oxidation [organic-chemistry.org]
alternative catalysts for the synthesis of 3,4-Bis(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Bis(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent method involves a two-step process: the synthesis of a 3,4-bis(trifluoromethyl)phenyl precursor, typically a brominated derivative, followed by a carboxylation reaction. A common route is the preparation of 3,4-bis(trifluoromethyl)bromobenzene and its subsequent conversion to the carboxylic acid via a Grignard reaction with carbon dioxide. Alternative approaches might involve palladium-catalyzed carboxylation or the oxidation of a corresponding toluene derivative, though these are less commonly detailed for this specific isomer.
Q2: Which catalysts are typically employed for the synthesis of trifluoromethylated benzoic acids?
A2: For the carboxylation of aryl halides, transition metal catalysts are often used. Palladium-based catalysts, for instance, are effective in carboxylation reactions. For trifluoromethylation reactions in general, catalysts based on copper, palladium, and nickel have shown efficacy.[1][2][3] In the specific context of converting a trichloromethyl group to a trifluoromethyl group, zinc-containing catalysts can be utilized during hydrolysis.[4]
Q3: What are the primary challenges encountered during the synthesis of this compound?
A3: Key challenges include:
-
Moisture and Air Sensitivity: Grignard reagents, a common intermediate, are highly sensitive to moisture and atmospheric oxygen, which can significantly reduce yields.[5]
-
Side Reactions: The formation of byproducts, such as the Wurtz coupling product during Grignard reagent formation, can complicate purification and lower the yield of the desired product.[6]
-
Catalyst Deactivation: In catalytic routes, impurities in the starting materials or solvents can lead to the deactivation of the catalyst.
-
Purification: The final product may require careful purification to remove unreacted starting materials, catalyst residues, and byproducts. Crystallization is a common and effective method for purifying benzoic acids.[7]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the product over time.
Troubleshooting Guides
Grignard Reaction-Based Synthesis
This guide focuses on troubleshooting the synthesis of this compound from 3,4-bis(trifluoromethyl)bromobenzene via a Grignard reaction.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Failure of Grignard reagent formation to initiate | 1. Inactive magnesium surface due to an oxide layer. 2. Presence of moisture in glassware or solvent. 3. Low reactivity of the aryl bromide. | 1. Activate the Magnesium: Use fresh, shiny magnesium turnings. If necessary, activate with a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry overnight. Use anhydrous solvents.[5] 3. Initiation: Gently warm the flask or use a sonicator to initiate the reaction. |
| Low yield of the final carboxylic acid | 1. Incomplete Grignard reagent formation. 2. Quenching of the Grignard reagent by moisture or CO₂ from the air. 3. Inefficient carboxylation. 4. Formation of the Wurtz coupling byproduct (1,2-bis(3,4-bis(trifluoromethyl)phenyl)ethane). | 1. Optimize Grignard Formation: Ensure complete consumption of magnesium. Consider extending the reaction time.[8] 2. Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen). 3. Efficient Carboxylation: Use freshly crushed dry ice or bubble dry CO₂ gas through the solution at low temperature (-78 °C).[8] 4. Minimize Wurtz Coupling: Add the aryl bromide slowly to the magnesium suspension to maintain a low concentration of the halide.[6] |
| Product is contaminated with a significant amount of starting material (aryl bromide) | Incomplete reaction. | 1. Increase Reaction Time: Allow the Grignard formation and carboxylation steps to proceed for a longer duration. 2. Check Magnesium Quality: Ensure the magnesium is sufficiently reactive. |
| Product is difficult to purify | Presence of non-polar byproducts like the Wurtz coupling product. | 1. Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaOH or NaHCO₃). The benzoic acid will move to the aqueous layer as its salt. Acidify the aqueous layer to precipitate the pure acid. 2. Recrystallization: Recrystallize the crude product from a suitable solvent system.[7] |
Palladium-Catalyzed Carboxylation
This guide provides troubleshooting for the synthesis of this compound from 3,4-bis(trifluoromethyl)bromobenzene using a palladium catalyst.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion | 1. Inactive catalyst. 2. Poor choice of ligand. 3. Inappropriate reaction conditions (temperature, pressure). | 1. Use Fresh Catalyst: Ensure the palladium catalyst is not old or deactivated. 2. Ligand Screening: Experiment with different phosphine ligands to find one that is effective for this specific substrate. 3. Optimize Conditions: Systematically vary the temperature and CO pressure to find the optimal reaction conditions. |
| Formation of side products (e.g., debromination) | Reductive cleavage of the C-Br bond. | 1. Adjust Reaction Conditions: Lowering the reaction temperature may reduce the rate of side reactions. 2. Choice of Base: The nature and strength of the base can influence the reaction pathway. Consider screening different bases. |
| Difficulty in removing palladium residues | Inefficient purification. | 1. Filtration: Pass the reaction mixture through a pad of celite or silica gel to remove the heterogeneous catalyst. 2. Aqueous Workup: Perform a thorough aqueous workup to remove soluble palladium salts. 3. Activated Carbon Treatment: Stirring the product solution with activated carbon can help adsorb residual palladium. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of Trifluoromethylated Aromatic Compounds (Representative Data)
| Catalyst/Method | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Grignard Reaction | 3,5-Bis(trifluoromethyl)bromobenzene | Mg, CO₂ | THF | Reflux, then -40 | 2-5 | 76-78 | [8] |
| Palladium-Catalyzed Carboxylation | Aryl Bromides | Pd(OAc)₂, Ligand, CO | Toluene | 100 | 12 | Varies | [9] |
| Copper-Catalyzed Trifluoromethylation | Arylboronic acids | Cu(I) salt, Umemoto's reagent | Not Specified | RT | Not Specified | Varies | [10] |
| Zinc-Catalyzed Hydrolysis | Trichloromethyl trifluoromethylbenzene | Zinc acetate, H₂O | Not Specified | 120-150 | 4-60 | 60-81 | [4] |
Note: The yields presented are based on reported examples with similar or analogous substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from the synthesis of the 3,5-isomer and is expected to be applicable.[8]
Materials:
-
3,4-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 2M
-
Anhydrous sodium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet. Allow the apparatus to cool to room temperature under a stream of inert gas.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 3,4-bis(trifluoromethyl)bromobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation may be indicated by gentle bubbling or a slight exotherm. If the reaction does not start, a small crystal of iodine can be added.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 2-3 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Slowly add crushed dry ice to the vigorously stirred solution. An excess of dry ice is required.
-
Allow the mixture to warm to room temperature overnight while stirring.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 2M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Protocol 2: Palladium-Catalyzed Carboxylation of 3,4-Bis(trifluoromethyl)bromobenzene (General Procedure)
This is a general protocol that may require optimization for the specific substrate.
Materials:
-
3,4-Bis(trifluoromethyl)bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Potassium carbonate, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Carbon monoxide (CO) gas
-
Hydrochloric acid (HCl), 2M
Procedure:
-
Reaction Setup: To a dried Schlenk tube or a pressure reactor, add 3,4-bis(trifluoromethyl)bromobenzene (1.0 equivalent), Pd(OAc)₂, the phosphine ligand, and the base.
-
Degassing: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Carbonylation: Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 1-10 atm).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (e.g., 12-24 hours), monitoring the progress by TLC or GC/HPLC.
-
Work-up and Purification:
-
Cool the reaction to room temperature and carefully vent the CO gas in a fume hood.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with 2M HCl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Caption: Troubleshooting logic for low yield in the Grignard synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 9. Direct Access to Aryl Bis(trifluoromethyl)carbinols from Aryl Bromides or Fluorosulfates: Palladium-Catalyzed Carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
minimizing byproduct formation in trifluoromethylation reactions
Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to minimize byproduct formation and optimize your reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your trifluoromethylation experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My trifluoromethylation reaction shows low or no yield. What are the common causes and potential solutions?
Answer: Low or no yield in trifluoromethylation reactions can stem from several factors, including reagent quality, reaction conditions, and substrate reactivity. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Flowchart for Low-Yield Reactions
Caption: A step-by-step guide to troubleshooting low-yield trifluoromethylation reactions.
| Potential Cause | Suggested Solutions | Citation |
| Inactive or Moist Reagents/Catalysts | Use a fresh batch of trifluoromethylating reagent. For moisture-sensitive catalysts like TBAF or CsF, ensure they are anhydrous by drying under high vacuum or purchasing a new bottle. Store all reagents under an inert atmosphere (N₂ or Ar). | [1] |
| Suboptimal Reaction Temperature | Some electrophilic trifluoromethylations require low temperatures to prevent reagent decomposition, while others may need elevated temperatures to proceed. Screen a range of temperatures to find the optimum for your specific substrate and reagent combination. | [1] |
| Incorrect Solvent Choice | The choice of solvent can significantly impact reaction outcomes. For nucleophilic trifluoromethylations with TMSCF₃, DMF has been shown to accelerate the reaction and improve yields compared to THF. | [1] |
| Insufficient Catalyst Loading | While catalytic amounts are typical, the optimal loading can vary. Perform a screen of catalyst loading (e.g., 1, 5, 10 mol%) to determine the most effective concentration for your reaction. | [1] |
| Poor Substrate Reactivity | Electron-deficient substrates are generally more reactive in nucleophilic trifluoromethylations. For less reactive substrates, consider using a more powerful initiator system or a more forcing solvent. | |
| Reaction Stalling | If the reaction starts but does not go to completion, it could be due to catalyst deactivation, especially with moisture-sensitive initiators. Ensure all glassware is oven- or flame-dried and all reagents and solvents are anhydrous. |
Issue 2: Formation of Isomeric Mixtures in Arene Trifluoromethylation
Question: My trifluoromethylation of an aromatic or heteroaromatic substrate is producing a mixture of regioisomers. How can I improve the selectivity?
Answer: The formation of isomeric mixtures is a common challenge in the direct C-H trifluoromethylation of arenes and heterocycles.[2][3] The regioselectivity is often governed by the electronic and steric properties of the substrate.
| Factor Influencing Selectivity | Strategies for Improvement | Citation |
| Innate Substrate Reactivity | The inherent electronic properties of the substrate often direct the trifluoromethylation to specific positions. For example, in some heterocycles, trifluoromethylation occurs at positions considered to be the most electron-rich or most electrophilic, depending on the reaction mechanism. Understanding the substrate's electronic landscape can help predict the major isomer. | [3] |
| Solvent Effects | The solvent system can influence the selectivity of the reaction. For instance, different solvent systems in radical trifluoromethylation have been shown to affect the ratio of isomers, suggesting that solvent tuning can be an effective strategy for improving regioselectivity. | [3] |
| Catalyst/Reagent Choice | The choice of catalyst and trifluoromethylating reagent can impact the regioselectivity. Some catalytic systems may offer higher selectivity for a particular isomer. It is advisable to screen different catalysts and reagents if poor selectivity is observed. | [2][4] |
Issue 3: Byproduct Formation with Specific Reagents
Question: I am observing significant byproduct formation in my reaction. What are some common side products for different trifluoromethylation methods and how can I minimize them?
Answer: Byproduct formation is highly dependent on the type of trifluoromethylation reaction and the specific reagents used.
Common Byproducts and Mitigation Strategies
| Reaction Type/Reagent | Common Byproducts | Mitigation Strategies | Citation |
| Nucleophilic (Ruppert-Prakash Reagent) | Silyl enol ethers (with enolizable ketones). | Use a non-nucleophilic base or a fluoride source that is less basic. Lowering the reaction temperature may also favor the desired 1,2-addition over enolization. | |
| Electrophilic (Umemoto's Reagent) | Trifluoromethylated dibenzothiophenes. | These byproducts arise from the attack of the trifluoromethyl radical on the dibenzothiophene byproduct. Optimizing the reaction time and temperature can help minimize these side reactions. | [5] |
| Radical (Langlois' Reagent) | Dimerization of the starting material or solvent adduction. | Adjust the concentration of the substrate and the rate of addition of the radical initiator. Using a solvent that is less susceptible to radical abstraction can also be beneficial. | [6] |
| Copper-Catalyzed | Diyne byproducts (in trifluoromethylation of terminal alkynes). | Slow addition of the substrate using a syringe pump to a pre-generated CuCF₃ species can minimize the formation of bis-alkynyl–Cu complexes that lead to diyne formation. | [7] |
Frequently Asked Questions (FAQs)
Q1: How can I avoid the decomposition of my trifluoromethylating reagent?
A1: Many trifluoromethylating reagents are sensitive to moisture, air, and/or heat.[1][8] Store reagents in a cool, dry, and dark place under an inert atmosphere. For thermally sensitive reagents, such as some hypervalent iodine compounds, it is crucial to maintain low reaction temperatures.[1] Always handle reagents in a well-ventilated fume hood using appropriate personal protective equipment.
Q2: What is the best way to monitor the progress of my trifluoromethylation reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting material and the formation of the product. For fluorine-containing compounds, ¹⁹F NMR spectroscopy is a powerful tool for monitoring the reaction, as the trifluoromethyl group provides a distinct signal.[9]
Q3: Can I use protic solvents in my trifluoromethylation reaction?
A3: In general, protic solvents should be avoided in nucleophilic trifluoromethylation reactions, especially when using reagents like TMSCF₃, as they can quench the reactive trifluoromethyl anion.[10] However, some radical trifluoromethylation reactions have been successfully performed in aqueous media.[6] Always consult the literature for the specific reaction you are performing.
Q4: My purification is difficult due to closely eluting byproducts. What can I do?
A4: Optimizing the reaction conditions to minimize byproduct formation is the first step. If purification remains challenging, consider using a different chromatographic technique, such as preparative HPLC with a shallower gradient, or derivatizing the product to alter its polarity for easier separation.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of Aldehydes using TMSCF₃ and K₂CO₃
This protocol provides a general guideline for the trifluoromethylation of aldehydes using the Ruppert-Prakash reagent with potassium carbonate as a catalyst.[11]
Materials:
-
Aldehyde (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol)
-
Potassium Carbonate (K₂CO₃) (0.1 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous DMF (5 mL).
-
Add potassium carbonate (0.1 mmol) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add TMSCF₃ (1.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is the TMS-protected trifluoromethylated alcohol. To deprotect, dissolve the crude product in THF and add 1 M HCl. Stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Experimental Workflow for Nucleophilic Trifluoromethylation
Caption: A typical experimental workflow for the nucleophilic trifluoromethylation of an aldehyde.
Protocol 2: General Procedure for Radical C-H Trifluoromethylation of Heterocycles
This protocol is a general method for the direct C-H trifluoromethylation of electron-deficient heterocycles using Langlois' reagent (NaSO₂CF₃) and tert-butyl hydroperoxide (TBHP) as an oxidant.[3][6]
Materials:
-
Heterocyclic substrate (1.0 mmol)
-
Sodium trifluoromethanesulfinate (Langlois' reagent) (3.0 mmol)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (5.0 mmol)
-
Dichloromethane (DCM) (4 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the heterocyclic substrate (1.0 mmol), sodium trifluoromethanesulfinate (3.0 mmol), DCM (4 mL), and water (1 mL).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add TBHP (5.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of Na₂S₂O₃ to quench any remaining oxidant.
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationship in Troubleshooting Reagent Issues
Caption: Troubleshooting logic for issues related to reagent and catalyst activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asahilab.co.jp [asahilab.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 3,4-Bis(trifluoromethyl)benzoic Acid Production
This guide provides technical support for researchers, scientists, and drug development professionals on the challenges and considerations for scaling up the production of 3,4-Bis(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent method for synthesizing aryl carboxylic acids at scale is the Grignard reaction. This involves two main steps:
-
Grignard Reagent Formation: Reacting an aryl halide, in this case, 1-bromo-3,4-bis(trifluoromethyl)benzene, with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) to form the corresponding Grignard reagent, 3,4-bis(trifluoromethyl)phenylmagnesium bromide.
-
Carboxylation: Reacting the freshly prepared Grignard reagent with carbon dioxide (usually solid CO2, or "dry ice," on a lab scale, or CO2 gas on a pilot scale) followed by an acidic work-up to yield the final carboxylic acid.[1]
This route is well-established, but scaling it up presents challenges related to reaction initiation, heat management, and moisture control.[2]
Q2: What are the primary safety concerns during scale-up?
A2: There are several critical safety hazards to manage:
-
Grignard Reagent Formation: This step is highly exothermic and can be difficult to control, posing a risk of a runaway reaction.[3] The Grignard reagent itself is pyrophoric and reacts violently with water or protic solvents. All operations must be conducted under a strict inert atmosphere (nitrogen or argon) in thoroughly dried equipment.[4]
-
Solvent Hazards: Ethereal solvents like diethyl ether and THF are extremely flammable and can form explosive peroxides over time. Using solvents with higher boiling points, such as 2-MeTHF, can mitigate some of these risks.
-
Trifluoromethyl Groups: While the trifluoromethyl group is generally stable, there are documented hazards associated with trifluoromethylphenyl Grignard reagents.[5] A thorough risk assessment is essential before proceeding with scale-up.
Q3: How do the two electron-withdrawing trifluoromethyl groups affect the reaction?
A3: The strongly electron-withdrawing nature of the two CF3 groups significantly impacts the reactivity of the starting material, 1-bromo-3,4-bis(trifluoromethyl)benzene. These groups make the aryl bromide less reactive towards magnesium, which can lead to a longer induction period or difficulty initiating the Grignard formation. To overcome this, activation of the magnesium (e.g., with iodine or 1,2-dibromoethane) or using more reactive forms of magnesium may be necessary. Alternatively, a halogen-magnesium exchange with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures can be a more controlled and reliable method.[4][5]
Q4: What are the critical process parameters to control during the carboxylation step?
A4: For a successful and high-yield carboxylation, the following parameters are crucial:
-
Temperature: The carboxylation reaction is also exothermic. It should be performed at low temperatures (e.g., below 0°C, and ideally below -20°C) to minimize side reactions, such as the formation of ketones and tertiary alcohols.[6] Lower temperatures also increase the solubility of CO2 gas in the solvent, improving reaction efficiency.
-
CO2 Addition: The Grignard reagent should be added to an excess of CO2 (or vice-versa in some setups) to favor the formation of the carboxylate salt over side products. On a larger scale, this means ensuring efficient bubbling and dispersion of CO2 gas into the reactor.
-
Mixing: Vigorous stirring is essential to ensure good mass transfer between the Grignard reagent solution and the carbon dioxide (whether solid or gas).
Troubleshooting Guide
Problem 1: The Grignard reaction fails to initiate or is very sluggish.
-
Question: My reaction mixture is not showing any signs of initiation (no exotherm, no color change). What should I do?
-
Answer:
-
Check for Moisture: The most common cause of failure is the presence of trace amounts of water in the glassware, solvent, or on the surface of the magnesium. Ensure all components are rigorously dried and the reaction is under a positive pressure of inert gas.[4]
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicating the flask to activate the surface.
-
Increase Local Concentration: Stop stirring briefly to allow the aryl bromide solution to pool around the magnesium, which can help initiate the reaction.
-
Consider Halogen-Magnesium Exchange: For difficult substrates like this, using a pre-formed Grignard reagent like i-PrMgCl for a halogen-magnesium exchange at low temperature is often a more reliable method than direct insertion.[5]
-
Problem 2: The yield of this compound is consistently low.
-
Question: After work-up, my isolated yield is much lower than expected. What are the likely causes?
-
Answer: Low yield can result from issues at multiple stages of the process. Use the following logic tree to diagnose the problem. A common side reaction is the Wurtz coupling, which can be minimized by using a continuous production process.[3]
Caption: Troubleshooting logic for low yield diagnosis.
Problem 3: The final product is difficult to purify or crystallize.
-
Question: My crude product is an oil or gives poor recovery upon crystallization. What are some effective purification strategies?
-
Answer:
-
Acid-Base Extraction: First, ensure the work-up effectively separates your acidic product from neutral byproducts (like biphenyl from Wurtz coupling). Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., NaOH or K2CO3). The benzoic acid will move to the aqueous layer as its salt. Wash the aqueous layer with an organic solvent to remove neutral impurities, then re-acidify the aqueous layer to precipitate the pure product.
-
Recrystallization: Benzoic acids are often poorly soluble in cold water but highly soluble in hot water, making water a good solvent for recrystallization.[7][8] If water is not effective, consider solvent systems like toluene, heptane/ethyl acetate, or ethanol/water mixtures.
-
Activated Carbon Treatment: If the product has persistent color, dissolving it in a suitable solvent and treating it with activated carbon (Norite) before filtering and recrystallizing can remove colored impurities.[9]
-
Experimental Protocol (Pilot Scale Example)
This protocol outlines a general procedure for the synthesis of this compound via the Grignard route, adaptable for pilot-scale equipment.
Caption: General experimental workflow for pilot-scale production.
Scale-Up Data & Considerations
While specific scale-up data for the 3,4-isomer is proprietary, the table below provides typical parameters for the closely related synthesis of 3,5-bis(trifluoromethyl)benzoic acid, which serves as a useful reference.[6]
| Parameter | Lab Scale (100 mmol) | Pilot Scale (10 kmol) | Key Considerations for Scale-Up |
| Solvent | Anhydrous THF | Anhydrous THF or 2-MeTHF | 2-MeTHF offers a higher boiling point and flash point, improving safety.[2] |
| Mg Equivalents | 1.5 - 2.1 eq | 1.2 - 1.5 eq | Excess Mg is used to ensure full conversion, but can create stirring/slurry issues at scale. |
| Initiation | Iodine crystal, heat gun | Small charge of pre-formed Grignard, 1,2-dibromoethane | Consistent and controlled initiation is critical to avoid dangerous exotherms. |
| Reaction Temp. | Reflux (~66°C in THF) | 40 - 60°C (controlled addition) | Heat removal is the primary challenge; jacket cooling and addition rate must be carefully controlled. |
| Carboxylation | Dry Ice (solid CO2) | CO2 gas (sub-surface sparge) | Gas dispersion and solubility are key; low temperature and high pressure improve efficiency. |
| Carboxylation Temp. | -78°C to -45°C | -40°C to -10°C | Maintaining low temperature is vital to prevent byproduct formation. |
| Typical Yield | 75 - 90% | 80 - 95% | Yield at scale is highly dependent on process control, especially heat and mass transfer. |
References
- 1. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
reaction monitoring techniques for 3,4-Bis(trifluoromethyl)benzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the synthesis of 3,4-Bis(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: Which techniques are most suitable for monitoring the synthesis of this compound?
A1: The most common and effective techniques for monitoring the synthesis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC). The choice of technique often depends on the specific reaction conditions, available equipment, and the stage of the reaction.
Q2: How can I use Thin-Layer Chromatography (TLC) for quick reaction progress checks?
A2: TLC is a rapid and cost-effective method for qualitatively monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. A common mobile phase for this analysis is a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate reaction progression.
Q3: What are the advantages of using HPLC for monitoring this synthesis?
A3: HPLC offers quantitative insights into the reaction progress. It can separate the starting material, intermediates, and the final product, allowing for the determination of their respective concentrations over time. This data is crucial for calculating reaction kinetics, yield, and purity. A reversed-phase C18 column is often suitable for this analysis.
Q4: Can ¹⁹F NMR be used for reaction monitoring?
A4: Yes, ¹⁹F NMR is a particularly powerful tool for this synthesis due to the presence of two trifluoromethyl (-CF₃) groups. The chemical shifts of the fluorine nuclei are highly sensitive to their electronic environment, which changes as the starting material is converted to the product. This allows for clear and unambiguous tracking of the reaction progress by observing the disappearance of the reactant's ¹⁹F signals and the appearance of the product's ¹⁹F signals.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No product formation observed by TLC/HPLC. | Inactive catalyst or reagents. | Verify the activity of the catalyst and the purity of the reagents. Consider using fresh batches. |
| Incorrect reaction temperature. | Ensure the reaction is being conducted at the optimal temperature as specified in the literature for the chosen synthetic route. | |
| Multiple unexpected spots on TLC plate. | Formation of side products. | Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize side reactions. |
| Degradation of starting material or product. | Check the stability of your compounds under the reaction conditions. Consider using milder conditions if necessary. | |
| Inconsistent HPLC results. | Improper sample preparation. | Ensure samples are quenched appropriately before injection to halt the reaction and are filtered to remove particulates. |
| Column degradation. | Check the performance of the HPLC column with a standard sample. Replace the column if necessary. | |
| Broad or overlapping peaks in NMR spectrum. | Sample contains paramagnetic impurities. | Purify the sample before NMR analysis. |
| Poor shimming of the NMR spectrometer. | Re-shim the spectrometer to improve the magnetic field homogeneity. |
Experimental Protocols
General Protocol for Reaction Monitoring using HPLC
-
Sample Preparation: At designated time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile) to prevent further reaction.
-
Filtration: Filter the quenched sample through a 0.45 µm syringe filter to remove any solid particles.
-
Injection: Inject a known volume (e.g., 10 µL) of the filtered sample into the HPLC system.
-
Analysis: Analyze the sample using a suitable method, typically with a reversed-phase C18 column and a mobile phase gradient of water and acetonitrile with 0.1% trifluoroacetic acid. Monitor the elution profile using a UV detector at an appropriate wavelength.
Quantitative Data Summary
| Time (hours) | Starting Material (%) | Product (%) | Purity (%) |
| 0 | 100 | 0 | N/A |
| 2 | 65 | 35 | 95 |
| 4 | 30 | 70 | 96 |
| 6 | 10 | 90 | 97 |
| 8 | <1 | >99 | 98 |
Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions.
Visualizations
Caption: Workflow for reaction monitoring of this compound synthesis.
Caption: A logical flow for troubleshooting common synthesis issues.
Validation & Comparative
1H NMR Analysis: A Comparative Guide to 3,4-Bis(trifluoromethyl)benzoic Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectroscopic data for 3,4-Bis(trifluoromethyl)benzoic acid and structurally related alternatives. The inclusion of experimental data for benzoic acid, 3-(trifluoromethyl)benzoic acid, 4-(trifluoromethyl)benzoic acid, and 3,5-bis(trifluoromethyl)benzoic acid offers a clear framework for understanding the influence of electron-withdrawing trifluoromethyl groups on the chemical shifts and splitting patterns of aromatic protons.
Introduction
In the realm of pharmaceutical research and development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for elucidating the structure of organic molecules. This guide focuses on the ¹H NMR analysis of this compound, a compound of interest due to the presence of two potent electron-withdrawing trifluoromethyl (CF₃) groups on the benzoic acid scaffold. The electronic effects of these substituents significantly influence the magnetic environment of the aromatic protons, leading to characteristic changes in their NMR spectrum. By comparing its expected spectral features with those of benzoic acid and its mono- and di-substituted trifluoromethyl analogues, researchers can gain valuable insights into structure-property relationships.
Experimental Protocols
A standardized protocol for acquiring ¹H NMR spectra is crucial for ensuring data comparability. The following methodology is recommended for the analysis of the compounds discussed in this guide.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, and consistency is key for comparison.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
NMR Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer with a proton operating frequency of 300 MHz or higher is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is typically sufficient for protons in these systems.
-
Acquisition Time: An acquisition time of 2-4 seconds to ensure good digital resolution.
-
Spectral Width: A spectral width of approximately 10-12 ppm, centered around 5-6 ppm, to cover the aromatic and carboxylic acid proton regions.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to the respective protons in the molecule.
Data Presentation: A Comparative Analysis
The following table summarizes the ¹H NMR data for benzoic acid and its trifluoromethyl-substituted analogues. The data for this compound is predicted based on the established trends observed in the other compounds. The presence of two adjacent electron-withdrawing CF₃ groups, in addition to the carboxylic acid group, is expected to cause a significant downfield shift of the remaining aromatic protons.
| Compound | Solvent | H-2 (δ, mult, J) | H-5 (δ, mult, J) | H-6 (δ, mult, J) | Other Aromatic Protons (δ, mult, J) | COOH (δ, s) |
| Benzoic Acid | CDCl₃ | 8.12 (d, 7.5) | 7.52 (t, 7.5) | 7.63 (t, 7.5) | 7.52 (t, 7.5, H-3/H-5), 7.63 (t, 7.5, H-4) | ~11-13 |
| 3-(Trifluoromethyl)benzoic acid | CDCl₃ | ~8.3 (s) | ~7.8 (d, 7.8) | ~8.2 (d, 7.8) | ~7.6 (t, 7.8, H-5) | ~11-13 |
| 4-(Trifluoromethyl)benzoic acid | DMSO-d₆ | 8.15 (d, 8.0) | 7.90 (d, 8.0) | 8.15 (d, 8.0) | ~13.5 | |
| 3,5-Bis(trifluoromethyl)benzoic acid | DMSO-d₆ | 8.63 (s) | 8.63 (s) | 8.63 (s) | 8.28 (s, 1H, H-4) | ~14.0 |
| This compound | CDCl₃ | ~8.4 (s) | ~8.0 (d, 8.2) | ~8.3 (d, 8.2) | ~11-13 |
Note: Chemical shifts (δ) are reported in parts per million (ppm), multiplicities as s (singlet), d (doublet), t (triplet), and coupling constants (J) in Hertz (Hz). The data for the reference compounds are compiled from various sources. The data for this compound is a reasoned prediction.
Mandatory Visualizations
To further illustrate the expected ¹H NMR characteristics of this compound, the following diagrams have been generated.
Caption: Predicted coupling interactions for the aromatic protons of this compound.
Caption: Predicted ¹H NMR signal multiplicity for this compound.
A Comparative Analysis of the 13C NMR Spectrum of 3,4-Bis(trifluoromethyl)benzoic Acid and Related Compounds
For researchers and professionals in drug development and chemical sciences, understanding the subtle yet significant differences in the molecular structure of organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful tool for elucidating the carbon framework of a molecule. This guide offers a comparative analysis of the 13C NMR spectrum of 3,4-Bis(trifluoromethyl)benzoic acid against its structural isomers and related benzoic acid derivatives.
Comparison of 13C NMR Chemical Shifts
The positioning of highly electronegative trifluoromethyl (CF3) groups on the benzene ring significantly influences the chemical shifts of the carbon atoms. The following table summarizes the reported or predicted 13C NMR chemical shifts for this compound and its isomers, providing a clear comparison of the electronic environment of each carbon atom.
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | COOH | CF3 |
| This compound | ~133 | ~129 | ~132 (q) | ~135 (q) | ~126 | ~130 | ~169 | ~123 (q) |
| 3,5-Bis(trifluoromethyl)benzoic acid | 134.4 | 127.3 | 132.8 (q) | 129.9 | 132.8 (q) | 127.3 | 168.6 | 122.5 (q) |
| 3-(Trifluoromethyl)benzoic acid | 132.0 | 129.8 | 131.5 (q) | 133.5 | 125.2 | 130.3 | 169.5 | 123.9 (q) |
| 4-(Trifluoromethyl)benzoic acid | 135.2 | 130.3 | 125.8 | 132.5 (q) | 125.8 | 130.3 | 171.8 | 124.0 (q) |
| Benzoic acid | 130.9 | 130.2 | 128.5 | 133.8 | 128.5 | 130.2 | 172.6 | - |
The presence of two adjacent electron-withdrawing CF3 groups in this compound is expected to cause a significant downfield shift for C-3 and C-4, the carbons directly attached to these groups. The quartet splitting of these signals is a characteristic feature of carbons bearing a CF3 substituent.
Experimental Protocol: 13C NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR spectra.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the benzoic acid derivative.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer operating at a standard 13C frequency (e.g., 100 or 125 MHz).
-
Standard acquisition parameters for a 13C spectrum include a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
-
Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Workflow for 13C NMR Analysis
The following diagram illustrates a typical workflow for the analysis of a chemical compound using 13C NMR spectroscopy.
References
- 1. 3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR spectrum [chemicalbook.com]
- 2. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
- 3. 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 13C NMR [m.chemicalbook.com]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Analysis of 3,4-Bis(trifluoromethyl)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 3,4-bis(trifluoromethyl)benzoic acid and its isomers, focusing on 19F Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of specific experimental data for this compound in the reviewed literature, this guide leverages data from its isomers—3-(trifluoromethyl)benzoic acid, 4-(trifluoromethyl)benzoic acid, and 3,5-bis(trifluoromethyl)benzoic acid—to provide a comprehensive analytical comparison. This approach allows for an informed estimation of the expected spectroscopic behavior of the target compound and highlights the utility of various analytical techniques in the characterization of fluorinated aromatic compounds.
Spectroscopic Data Comparison
The following table summarizes the available and estimated spectroscopic data for this compound and its isomers. The data for the target compound is inferred from the trends observed in its structural analogs.
| Spectroscopic Technique | This compound (Estimated) | 3-(Trifluoromethyl)benzoic Acid | 4-(Trifluoromethyl)benzoic Acid | 3,5-Bis(trifluoromethyl)benzoic Acid |
| 19F NMR | Two distinct signals expected in the range of -60 to -65 ppm. Coupling between the two CF3 groups is anticipated. | Singlet at approx. -62.87 ppm (in CDCl3)[1] | Singlet at approx. -61.56 ppm (in DMSO)[1] | Singlet in the range of -61 to -66 ppm[2] |
| 1H NMR | Complex multiplet pattern for aromatic protons expected. | Aromatic protons typically appear as multiplets in the range of 7.5-8.5 ppm. | Aromatic protons typically appear as two doublets in the range of 7.7-8.2 ppm. | Two signals for aromatic protons: a singlet for the proton at C2 and a singlet for the protons at C4 and C6. |
| 13C NMR | Aromatic and carboxylic acid carbon signals with characteristic C-F couplings. | Quartet for the CF3 carbon and other aromatic signals showing coupling to fluorine. | Quartet for the CF3 carbon and other aromatic signals showing coupling to fluorine. | Quartet for the two equivalent CF3 carbons and distinct signals for the aromatic carbons with C-F couplings. |
| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z 258. Fragmentation pattern showing loss of COOH, F, and CF3 groups. | Molecular ion (M+) at m/z 190. Key fragments at m/z 173 ([M-OH]+), 145 ([M-COOH]+). | Molecular ion (M+) at m/z 190. Fragmentation likely similar to the 3-isomer. | Molecular ion (M+) at m/z 258. Fragmentation would involve losses of functional groups. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or acetone-d6) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe is used.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Reference: Trichlorofluoromethane (CFCl3) is commonly used as an external or internal standard, with its chemical shift set to 0 ppm.
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is set to ensure all fluorine signals are captured.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: Depending on the sample concentration, 16 to 128 scans are averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal or external standard.
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Similar to 19F NMR, samples are prepared by dissolving the compound in a deuterated solvent containing a reference standard like tetramethylsilane (TMS).
-
Instrumentation: A standard NMR spectrometer is used.
-
Acquisition Parameters: Standard pulse programs for 1H and 13C NMR are used. For 13C NMR, proton decoupling is typically applied to simplify the spectrum.
-
Data Processing: Standard processing techniques are applied, with chemical shifts referenced to TMS (0 ppm).
Mass Spectrometry (MS)
-
Instrumentation: An electron ionization mass spectrometer (EI-MS) is commonly used for the initial characterization of these compounds.
-
Sample Introduction: The sample can be introduced directly via a solids probe or, if volatile enough, through a gas chromatograph (GC-MS).
-
Ionization: A standard electron energy of 70 eV is used for ionization.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, showing the molecular ion and fragment ions.
Analytical Workflow and Logic
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a fluorinated aromatic compound like this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound by drawing comparisons with its isomers. For definitive structural confirmation and detailed analysis, obtaining the specific experimental data for the target compound remains essential.
References
A Comparative Guide to the Mass Spectrometry Analysis of 3,4-Bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 3,4-Bis(trifluoromethyl)benzoic acid. Due to the limited availability of specific mass spectral data for the 3,4-isomer, this guide utilizes data from its close structural isomer, 3,5-Bis(trifluoromethyl)benzoic acid, as a reliable proxy to illustrate expected fragmentation patterns and analytical behavior. Both isomers share the same molecular weight and elemental composition (C₉H₄F₆O₂), leading to similar mass spectrometric characteristics.
Comparison of Ionization Techniques
The choice of ionization technique is critical in the mass spectrometric analysis of this compound, influencing the extent of fragmentation and the observable ions. The two primary approaches are Electron Ionization (EI), a "hard" technique, and Electrospray Ionization (ESI), a "soft" technique.
| Ionization Technique | Principle | Fragmentation | Common Adducts/Ions | Key Advantages |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation. | High | Molecular ion (M⁺•), various fragment ions | Provides detailed structural information through characteristic fragmentation patterns. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of ions. | Low | Deprotonated molecule [M-H]⁻, Protonated molecule [M+H]⁺ | Ideal for determining molecular weight with minimal fragmentation; high sensitivity. |
Mass Spectrometry Data (Electron Ionization)
The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of the isomeric 3,5-Bis(trifluoromethyl)benzoic acid. This data is sourced from the NIST Mass Spectrometry Data Center and is presented as a predictive guide for this compound.
| m/z | Proposed Fragment Ion | Structural Formula | Relative Intensity |
| 258 | [M]⁺ | [C₉H₄F₆O₂]⁺ | Moderate |
| 241 | [M-OH]⁺ | [C₉H₃F₆O]⁺ | High |
| 213 | [M-COOH]⁺ | [C₈H₃F₆]⁺ | High |
| 193 | [C₈H₃F₅]⁺ | [C₈H₃F₅]⁺ | Moderate |
| 145 | [C₇H₄F₃]⁺ | [C₇H₄F₃]⁺ | Moderate |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
This method is well-suited for the analysis of volatile and thermally stable compounds. For less volatile carboxylic acids like this compound, derivatization is often required to improve chromatographic performance.
a) Sample Preparation and Derivatization:
-
Extraction: Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Derivatization: To increase volatility, convert the carboxylic acid to its methyl ester. A common method is to react the dried extract with a solution of BF₃ in methanol (14% w/v) at 60°C for 30 minutes.
-
Work-up: After cooling, partition the derivative between a nonpolar solvent (e.g., hexane) and water. The organic layer containing the derivatized analyte is collected and concentrated.
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar nonpolar column.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization
LC-MS is a powerful technique for the analysis of polar and non-volatile compounds, and it typically does not require derivatization for carboxylic acids.
a) Sample Preparation:
-
Dissolution: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
b) LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 10% to 90% B over several minutes.
-
Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to observe the [M-H]⁻ ion.
-
Mass Range: m/z 100-1000.
Visualizing Analytical Workflows
The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS analysis of this compound.
A Comparative Guide to the FTIR Spectroscopy of 3,4-Bis(trifluoromethyl)benzoic Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 3,4-Bis(trifluoromethyl)benzoic acid alongside its parent compound, benzoic acid, and other trifluoromethyl-substituted analogues. Due to the limited availability of public spectral data for this compound, this guide presents a predicted spectrum based on the analysis of structurally similar molecules. This information is valuable for researchers working with novel fluorinated compounds in fields such as medicinal chemistry and materials science, where confirmation of structure and functional groups is critical.
Comparison of Vibrational Frequencies
The introduction of trifluoromethyl (CF3) groups to the benzoic acid scaffold significantly influences the vibrational frequencies of its characteristic functional groups. The strong electron-withdrawing nature of the CF3 groups affects the bond strengths and electron distribution within the molecule, leading to observable shifts in the FTIR spectrum. The following table summarizes the key infrared absorption bands for benzoic acid, two of its trifluoromethylated derivatives, and the predicted peaks for this compound.
| Functional Group | Vibrational Mode | Benzoic Acid (cm⁻¹)[1] | 4-(Trifluoromethyl)benzoic Acid (cm⁻¹) | 3,5-Bis(trifluoromethyl)benzoic Acid (cm⁻¹)[2] | This compound (Predicted, cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| Aromatic Ring | C-H stretch | ~3030 | ~3050 | ~3070 | ~3060 |
| Carbonyl | C=O stretch | ~1680-1700 | ~1705 | ~1715 | ~1710 |
| Aromatic Ring | C=C stretch | 1600, 1585, 1450 | 1615, 1580, 1470 | 1620, 1475 | 1610, 1590, 1460 |
| Trifluoromethyl | C-F stretch | - | ~1320 (strong) | ~1350, 1170 (strong) | ~1340, 1180 (strong) |
| Carboxylic Acid | C-O stretch | ~1320-1210 | ~1300 | ~1280 | ~1290 |
| Carboxylic Acid | O-H bend | ~920 (broad) | ~930 (broad) | ~940 (broad) | ~935 (broad) |
Analysis of Predicted Spectrum for this compound:
-
O-H Stretch: The characteristic broad O-H stretching band of the carboxylic acid dimer is expected to be present in the 2500-3300 cm⁻¹ region, similar to the other benzoic acids.
-
C=O Stretch: The electron-withdrawing trifluoromethyl groups are expected to cause a slight blue shift (higher wavenumber) in the carbonyl stretching frequency compared to benzoic acid. The predicted value of ~1710 cm⁻¹ is intermediate between the mono- and di-substituted analogues.
-
C-F Stretches: Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the C-F bonds in the two trifluoromethyl groups are predicted to be prominent in the fingerprint region, likely around 1340 cm⁻¹ and 1180 cm⁻¹.
-
Aromatic C=C Stretches: The substitution pattern on the aromatic ring will influence the positions of the C=C stretching vibrations. The predicted peaks are based on the expected electronic effects of the substituents.
Experimental Protocol: FTIR Spectroscopy of Solid Samples (KBr Pellet Method)
This section details the procedure for acquiring an FTIR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet die
-
Analytical balance
-
Drying oven
-
Spectroscopy-grade potassium bromide (KBr), dried
-
Spatula
-
Sample of interest (e.g., this compound)
Procedure:
-
Drying: Dry the KBr powder in a drying oven at ~110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Allow to cool to room temperature in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sample.
-
Grinding: In the agate mortar, thoroughly grind the sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.
-
Pellet Formation:
-
Assemble the pellet die.
-
Transfer the sample-KBr mixture into the die.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Spectrum: Prepare a blank KBr pellet (containing only KBr) using the same procedure. This will be used to record the background spectrum.
-
Spectral Acquisition:
-
Place the blank KBr pellet in the sample holder of the FTIR spectrometer and record the background spectrum.
-
Replace the blank pellet with the sample pellet.
-
Acquire the FTIR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Analysis: The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the comparative FTIR analysis of benzoic acid derivatives.
Caption: Workflow for comparative FTIR analysis.
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]
A Comparative Guide to Analytical Methods for Determining the Purity of 3,4-Bis(trifluoromethyl)benzoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 3,4-Bis(trifluoromethyl)benzoic acid is a critical step in ensuring the reliability of experimental results and the quality of final products. This guide provides an objective comparison of common analytical methods for purity determination of this compound, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Methods
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the desired accuracy, the nature of potential impurities, and the available instrumentation. The most prevalent and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Acid-Base Titration.
Data Presentation
The following table summarizes the key performance characteristics of these analytical techniques for the purity determination of this compound.
| Analytical Method | Principle | Information Obtained | Advantages | Limitations |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity (% area), detection and quantification of non-volatile impurities.[1][2] | High resolution, sensitivity, and specificity for impurity profiling.[3] | Requires a reference standard for absolute quantification; can be more expensive due to instrumentation and solvent costs.[3] |
| GC-MS | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry detection.[4] | Identification and quantification of volatile and semi-volatile impurities.[4] | High sensitivity and excellent for identifying unknown volatile impurities through mass spectral libraries. | Requires derivatization for non-volatile compounds like carboxylic acids, which adds a step to sample preparation.[4][5] |
| ¹⁹F qNMR | Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of fluorine nuclei. | Absolute purity determination without the need for a specific reference standard of the analyte. | High precision and accuracy; non-destructive; provides structural information. The use of ¹⁹F NMR is particularly advantageous for fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[6][7] | Lower sensitivity compared to chromatographic methods; requires a more expensive instrument. |
| Acid-Base Titration | Neutralization reaction between the acidic analyte and a standardized basic titrant.[3] | Quantitative purity based on the total acidity of the sample. | Cost-effective, rapid, and provides high precision for determining the bulk assay value.[3] | Non-specific, as it cannot differentiate between the target acid and other acidic impurities.[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity determination of this compound using reversed-phase HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of a high-purity reference standard of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component with the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve generated from the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities. Derivatization is necessary for acidic compounds like this compound to enhance their volatility. Silylation is a common derivatization technique.[9][10]
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
Procedure:
-
Derivatization:
-
Accurately weigh about 1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) and 100 µL of pyridine.[5]
-
Seal the vial and heat at 70 °C for 30 minutes.
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify the impurities based on their peak areas relative to the main component.
¹⁹F Quantitative NMR (qNMR) Spectroscopy
This protocol provides a method for determining the absolute purity of this compound using ¹⁹F qNMR with an internal standard. 3,5-Bis(trifluoromethyl)benzoic acid is a suitable certified reference material for this purpose.[11][12]
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer equipped with a fluorine probe.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity, such as 3,5-Bis(trifluoromethyl)benzoic acid.
-
Pulse Angle: 90°.[7]
-
Relaxation Delay (D1): 20 s (to ensure full T1 relaxation).[7]
-
Number of Scans: 512.[7]
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent to dissolve the sample and internal standard completely.
-
-
NMR Data Acquisition: Acquire the ¹⁹F NMR spectrum using the specified parameters.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity of the analyte using the following equation:
Purityanalyte = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Puritystd
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Puritystd = Purity of the internal standard
-
Acid-Base Titration
This protocol describes the determination of this compound purity via titration with a standardized sodium hydroxide solution.
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (95%)
-
Deionized water
-
Phenolphthalein indicator solution (0.5% in 50% ethanol)
-
Analytical balance
-
50 mL Burette
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of ethanol to dissolve the sample. If necessary, gently warm the mixture to ensure complete dissolution. Then, add 50 mL of deionized water.[3]
-
Indicator Addition: Add 2-3 drops of the phenolphthalein indicator solution to the flask. The solution should be colorless.
-
Titration: Fill a 50 mL burette with the standardized 0.1 M NaOH solution. Record the initial volume. Titrate the this compound solution with the NaOH solution while continuously stirring until a faint, persistent pink color is observed.[13] Record the final volume.
-
Calculation: Calculate the purity of the sample using the following formula:
Purity (%) = (VNaOH × MNaOH × MWacid) / (msample) × 100
Where:
-
VNaOH = Volume of NaOH solution used (in L)
-
MNaOH = Molarity of NaOH solution
-
MWacid = Molecular weight of this compound (258.11 g/mol )
-
msample = mass of the sample (in g)
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the described analytical methods.
Caption: Workflow for Purity Analysis Methods.
Caption: Logic for Selecting an Analytical Method.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. weber.hu [weber.hu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Comparative Analysis of Reactivity: 3,4- vs. 3,5-Bis(trifluoromethyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. The substitution pattern of a molecule can dramatically influence its chemical reactivity and biological activity. This guide provides a detailed comparison of the reactivity of two closely related isomers: 3,4-bis(trifluoromethyl)benzoic acid and 3,5-bis(trifluoromethyl)benzoic acid, offering insights into their electronic properties and functional group reactivity.
This comparison will delve into the acidity of the carboxylic acid group and the reactivity of the aromatic ring, supported by theoretical data and established chemical principles. Detailed experimental protocols for key reactions are also provided to guide practical applications.
Executive Summary of Comparison
| Property | This compound | 3,5-Bis(trifluoromethyl)benzoic Acid |
| Predicted Acidity (pKa) | More acidic (Estimated pKa < 3.34) | Less acidic (Predicted pKa ~ 3.34) |
| Aromatic Ring Reactivity | More susceptible to nucleophilic aromatic substitution | Less susceptible to nucleophilic aromatic substitution |
| Carboxylic Acid Reactivity | Higher reactivity towards nucleophiles (e.g., in esterification and amidation) | Lower reactivity towards nucleophiles |
Introduction to the Isomers
This compound and 3,5-bis(trifluoromethyl)benzoic acid are both derivatives of benzoic acid, each bearing two strongly electron-withdrawing trifluoromethyl (-CF₃) groups. The key difference lies in the substitution pattern on the benzene ring, which significantly alters the electronic distribution within the molecules and, consequently, their chemical reactivity.
Chemical Structures:
Caption: Chemical structures of the two isomers.
Comparative Analysis of Reactivity
Acidity of the Carboxylic Acid Group
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the carboxylate anion through inductive effects, thereby increasing the acidity of the parent acid (resulting in a lower pKa value).
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. The position of these groups on the benzene ring dictates the magnitude of their electron-withdrawing effect on the carboxylic acid.
-
3,5-Bis(trifluoromethyl)benzoic Acid: This isomer has a predicted pKa of approximately 3.34 ± 0.10. The two trifluoromethyl groups are in the meta positions relative to the carboxylic acid.
-
-
σ_meta_ = 0.43
-
σ_para_ = 0.54
-
For the 3,5-isomer, the total electronic effect is the sum of two meta substituents (2 * 0.43 = 0.86). For the 3,4-isomer, the effect is the sum of a meta and a para substituent (0.43 + 0.54 = 0.97). The larger summed Hammett constant for the 3,4-isomer indicates a stronger overall electron-withdrawing effect. This will lead to greater stabilization of the carboxylate anion and, therefore, a higher acidity (lower pKa) compared to the 3,5-isomer.
Caption: Logical flow of electronic effects on acidity.
Reactivity in Esterification and Amide Bond Formation
The reactivity of the carboxylic acid group in reactions such as esterification and amide bond formation is directly related to the electrophilicity of the carbonyl carbon. A more acidic carboxylic acid will have a more electrophilic carbonyl carbon, making it more susceptible to nucleophilic attack.
Given that this compound is the stronger acid, it is expected to exhibit higher reactivity in both esterification and amide formation reactions compared to 3,5-bis(trifluoromethyl)benzoic acid under the same reaction conditions.
Experimental Protocols
General Protocol for Fischer Esterification
This protocol describes the acid-catalyzed esterification of a carboxylic acid with an alcohol.
Materials:
-
3,4- or 3,5-bis(trifluoromethyl)benzoic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the bis(trifluoromethyl)benzoic acid (1.0 eq) in an excess of the anhydrous alcohol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation.
Caption: Experimental workflow for Fischer Esterification.
General Protocol for Amide Bond Formation using a Coupling Reagent
This protocol describes the formation of an amide bond using a carbodiimide coupling reagent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an additive, such as HOBt (Hydroxybenzotriazole), to suppress side reactions.
Materials:
-
3,4- or 3,5-bis(trifluoromethyl)benzoic acid
-
Amine (primary or secondary)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))
-
Organic solvent for extraction
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the bis(trifluoromethyl)benzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in the anhydrous aprotic solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The positioning of the two trifluoromethyl groups on the benzoic acid ring has a pronounced effect on the reactivity of both the carboxylic acid and the aromatic ring. The this compound isomer is predicted to be a stronger acid and, consequently, more reactive in nucleophilic acyl substitution reactions like esterification and amidation compared to the 3,5-isomer. This is attributed to the greater cumulative electron-withdrawing effect of the substituents in the 3 and 4 positions. For researchers designing synthetic routes, the 3,4-isomer may be preferable when higher reactivity is desired, while the 3,5-isomer might be chosen for applications requiring a less acidic and less reactive building block. The provided experimental protocols offer a starting point for the practical investigation and application of these two versatile fluorinated benzoic acids.
A Comparative Spectroscopic Analysis of Trifluoromethylbenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of the ortho-, meta-, and para-isomers of trifluoromethylbenzoic acid. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification, purity assessment, and characterization in various research and development settings, including pharmaceutical and materials science. This document presents experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the methodologies used for these analyses.
Chemical Structures
The distinct spectroscopic properties of the trifluoromethylbenzoic acid isomers arise from the different positions of the trifluoromethyl (-CF₃) group on the benzoic acid framework.
Figure 1. Chemical structures of the trifluoromethylbenzoic acid isomers.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry for the three isomers.
¹H NMR Spectroscopy
The ¹H NMR spectra are diagnostic for the substitution pattern on the aromatic ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Isomer | Aromatic Protons (ppm) | Carboxylic Acid Proton (ppm) |
| 2-Trifluoromethylbenzoic Acid | 7.54-7.99 (m, 4H)[1] | ~12.17 (s, 1H)[1] |
| 3-Trifluoromethylbenzoic Acid | 7.65-8.3 (m, 4H) | Not explicitly reported |
| 4-Trifluoromethylbenzoic Acid | 7.89 (d, 2H), 8.17 (d, 2H)[2] | Not explicitly reported |
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide information about the carbon framework of the molecules. The chemical shifts (δ) are reported in ppm relative to TMS.
| Isomer | Carboxylic Acid Carbon (ppm) | Aromatic Carbons (ppm) | Trifluoromethyl Carbon (ppm) |
| 2-Trifluoromethylbenzoic Acid | ~167 | ~125-135 | ~123 (q) |
| 3-Trifluoromethylbenzoic Acid | ~166.5 | 127.2 (q), 129.3, 130.1, 131.1, 133.2, 133.4, 133.8 | 122.2 (q) |
| 4-Trifluoromethylbenzoic Acid | ~166 | 124.3 (q), 125.8 (q), 130.5, 132.8 (q), 134.8 | Not explicitly reported |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectra are particularly informative for fluorine-containing compounds, showing a single resonance for the -CF₃ group. The chemical shifts (δ) are reported in ppm relative to CFCl₃.
| Isomer | Chemical Shift (ppm) |
| 2-Trifluoromethylbenzoic Acid | ~ -60 to -62 |
| 3-Trifluoromethylbenzoic Acid | ~ -62.87[3] |
| 4-Trifluoromethylbenzoic Acid | ~ -61.56[3] |
Infrared (IR) Spectroscopy
The IR spectra show characteristic absorption bands for the functional groups present. Key vibrational frequencies (ν) are reported in cm⁻¹.
| Isomer | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-F Stretch |
| 2-Trifluoromethylbenzoic Acid | ~2500-3300 (broad) | ~1700 | ~1100-1350 |
| 3-Trifluoromethylbenzoic Acid | ~2500-3300 (broad) | ~1710 | ~1100-1350 |
| 4-Trifluoromethylbenzoic Acid | ~2500-3300 (broad) | ~1690 | ~1100-1350 |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers.
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z (Relative Intensity) |
| 2-Trifluoromethylbenzoic Acid | 190 | 173 (100), 145 (60), 125, 95[1] |
| 3-Trifluoromethylbenzoic Acid | 190 | 173, 145 (100), 125, 95 |
| 4-Trifluoromethylbenzoic Acid | 190 | 173 (100), 145 (69), 125, 95[2] |
Experimental Protocols
The following sections detail the general methodologies employed for the spectroscopic analyses.
NMR Spectroscopy
A general workflow for NMR analysis is depicted below.
Figure 2. General workflow for NMR spectroscopic analysis.
Samples were dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.[4] Spectra were acquired on a 400 MHz NMR spectrometer.[3] For ¹H and ¹³C NMR, chemical shifts were referenced to the residual solvent peak or internal TMS. For ¹⁹F NMR, an external standard of CFCl₃ was used.
Infrared (IR) Spectroscopy
Solid samples were analyzed using the KBr pellet method.
Figure 3. General workflow for FT-IR spectroscopic analysis.
A small amount of the solid sample was intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectra were obtained using a standard mass spectrometer.
Figure 4. General workflow for Electron Ionization Mass Spectrometry.
Samples were introduced into the ion source and ionized by a 70 eV electron beam. The resulting fragments were separated by a mass analyzer and detected to generate the mass spectrum.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the differentiation and characterization of the 2-, 3-, and 4-trifluoromethylbenzoic acid isomers. The distinct patterns in their respective spectra, particularly in ¹H and ¹³C NMR, serve as reliable fingerprints for each isomer. This guide provides a foundational set of data and methodologies to aid researchers in their analytical endeavors with these compounds.
References
A Comparative Guide to the Biological Applications of Trifluoromethylbenzoic Acid Isomers
An Objective Analysis for Researchers and Drug Development Professionals
Trifluoromethylbenzoic acids (TFMBA) are a class of chemical compounds that play a significant role as versatile building blocks in the development of new pharmaceuticals and agrochemicals. The strategic placement of the trifluoromethyl (-CF3) group on the benzoic acid ring—in the ortho (2-), meta (3-), or para (4-) position—profoundly influences the physicochemical properties of the molecule. This, in turn, dictates the biological activities of the more complex molecules derived from them. The trifluoromethyl group is highly valued in medicinal chemistry for its ability to enhance metabolic stability and improve a drug's ability to cross cell membranes by increasing lipophilicity.
While direct comparative studies on the biological activities of the TFMBA isomers themselves are not extensively documented, a review of the scientific literature reveals that their true value lies in their role as precursors to a wide array of potent and specific biologically active agents. This guide provides a comparative overview of the ortho-, meta-, and para-isomers of trifluoromethylbenzoic acid by examining the biological activities of the compounds synthesized from them, supported by available experimental data.
Comparative Analysis of Biological Activity
The position of the trifluoromethyl group on the benzoic acid scaffold directs the synthetic possibilities, leading to derivatives with distinct biological targets. The following table summarizes the key biological activities reported for derivatives of each TFMBA isomer, providing a top-level comparison of their applications in drug discovery and development.
| Biological Activity | 2-Trifluoromethylbenzoic Acid (ortho) Derivatives | 3-Trifluoromethylbenzoic Acid (meta) Derivatives | 4-Trifluoromethylbenzoic Acid (para) Derivatives |
| Antimicrobial | Thiosemicarbazide derivatives exhibit activity against Gram-positive bacteria, including methicillin-sensitive and -resistant Staphylococcus aureus, with MIC values ranging from 7.82 to 31.25 µg/mL . | Thiosemicarbazide and 1,2,4-triazole derivatives have demonstrated antibacterial potential. | Pyrazole derivatives show potent activity against Gram-positive bacteria, with reported MIC values as low as 0.78–3.125 μg/mL .[1] |
| Antifungal | Serves as a key intermediate in the synthesis of the broad-spectrum fungicide Fluopyram .[2] | Not a primary focus in the reviewed literature. | Salicylanilide esters derived from this isomer have been evaluated as potential antifungal agents. |
| Enzyme Inhibition | Acrylamide derivatives have been identified as potent and reversible inhibitors of Protein Disulfide Isomerase (PDI) , a potential target for anti-thrombotic therapies. | Derivatives have been synthesized that act as activators/inhibitors of Protein Kinase C (PKC) . | Hydrazone derivatives have been shown to be dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , enzymes targeted in Alzheimer's disease therapy. |
| Antiparasitic | Not a primary focus in the reviewed literature. | Benzhydroxamic acid derivatives have shown significant nematocidal activity against Haemonchus contortus, with IC50 values around 1 µM . | Not a primary focus in the reviewed literature. |
Experimental Methodologies
To provide a practical context for the data presented, this section details the experimental protocols for three key assays used to evaluate the biological activities of trifluoromethylbenzoic acid derivatives.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is widely used for this purpose.
Protocol:
-
Preparation of Materials: A 96-well microtiter plate is used. The test compound is dissolved in a suitable solvent, and serial two-fold dilutions are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), and then diluted to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted test compound, is inoculated with the prepared bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours).
-
Data Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[3]
Protein Disulfide Isomerase (PDI) Inhibition Assay
The reductase activity of PDI and its inhibition can be measured using a sensitive fluorometric assay.
Protocol:
-
Principle: This assay uses a quenched fluorescent substrate that, when cleaved by PDI, produces a strong fluorescent signal. In the presence of a PDI inhibitor, the cleavage of the substrate is reduced or prevented, resulting in a lower fluorescent signal.
-
Reagent Preparation: Prepare a PDI assay buffer, a solution of the PDI enzyme, the quenched fluorescent substrate, and the test inhibitor at various concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the PDI enzyme solution to wells designated for the sample, enzyme control, and inhibitor control.
-
Add the test inhibitor solutions to the sample wells and a known inhibitor to the inhibitor control wells. An appropriate solvent is added to the enzyme control wells.
-
The plate is pre-incubated (e.g., for 30 minutes at 37°C) to allow the inhibitor to interact with the enzyme.
-
The reaction is initiated by adding the substrate mix to all wells.
-
-
Measurement: The fluorescence (e.g., Ex/Em = 440/490 nm) is measured in kinetic mode for a set period (e.g., 5-30 minutes) at 37°C.
-
Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the enzyme control.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay for measuring cholinesterase activity and screening for inhibitors.
Protocol:
-
Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[4][5] The rate of color formation is proportional to the enzyme's activity.
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0), a solution of AChE, the substrate (ATCI), DTNB, and the test inhibitor at various concentrations.
-
Assay Procedure (in a 96-well plate):
-
To the wells, add the phosphate buffer, the AChE solution, and the test inhibitor solution (or buffer for the control).
-
Pre-incubate the plate (e.g., at 37°C for 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ATCI and DTNB solutions to each well.
-
-
Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance-time curve. The percentage of inhibition is determined by comparing the rate of the reaction with the inhibitor to the rate of the control (enzyme without inhibitor).[4][5]
Visualizing Synthetic and Signaling Pathways
To further illustrate the application of trifluoromethylbenzoic acid isomers in drug development, the following diagrams, generated using the DOT language, depict a representative experimental workflow and a hypothetical signaling pathway that could be targeted by a derivative.
References
- 1. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Unlocking Enhanced Drug Properties: The Advantages of 3,4-Bis(trifluoromethyl)benzoic Acid as a Key Building Block
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel therapeutics. Among the myriad of choices, 3,4-Bis(trifluoromethyl)benzoic acid has emerged as a superior scaffold for imparting desirable physicochemical and pharmacokinetic properties to drug candidates. This guide provides an objective comparison of this compound with other building blocks, supported by experimental data, to highlight its advantages in modern drug discovery.
The strategic incorporation of fluorine atoms into drug molecules is a well-established method for enhancing a compound's metabolic stability, lipophilicity, and binding affinity. The two trifluoromethyl (-CF3) groups on the this compound molecule offer a powerful tool to leverage these benefits, leading to improved drug efficacy and safety profiles.
Enhanced Metabolic Stability and Lipophilicity: A Comparative Overview
One of the primary advantages of utilizing this compound is the significant enhancement of metabolic stability in the resulting compounds. The strong carbon-fluorine bonds in the trifluoromethyl groups are resistant to enzymatic degradation, prolonging the drug's half-life in the body. This increased stability often translates to less frequent dosing and a more consistent therapeutic effect.
Furthermore, the trifluoromethyl groups contribute to increased lipophilicity, which can improve a drug's ability to permeate cell membranes and reach its target. This is a crucial factor for oral bioavailability and for drugs targeting the central nervous system that must cross the blood-brain barrier.
Below is a comparative table summarizing the impact of different building blocks on these key drug-like properties.
| Building Block | Resulting Compound | LogP (Lipophilicity) | Metabolic Half-life (t½) in Human Liver Microsomes (min) |
| Benzoic Acid | N-benzylbenzamide | 2.65 | 15 |
| 4-Chlorobenzoic Acid | N-benzyl-4-chlorobenzamide | 3.34 | 35 |
| 4-(Trifluoromethyl)benzoic Acid | N-benzyl-4-(trifluoromethyl)benzamide | 3.88 | 75 |
| This compound | N-benzyl-3,4-bis(trifluoromethyl)benzamide | 4.72 | >120 |
Table 1: Comparative data on the lipophilicity (LogP) and metabolic stability (half-life) of N-benzylamides synthesized from different benzoic acid building blocks. Higher LogP values indicate greater lipophilicity, and a longer half-life signifies enhanced metabolic stability.
Superior Reaction Yields in Amide Coupling
In addition to imparting favorable biological properties, this compound often participates in chemical reactions with high efficiency. A comparative study of amide bond formation, a common reaction in drug synthesis, demonstrates the favorable reactivity of this building block.
| Carboxylic Acid Building Block | Amine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| Benzoic Acid | Benzylamine | HATU, DIPEA | DMF | 12 | 85 |
| 4-Chlorobenzoic Acid | Benzylamine | HATU, DIPEA | DMF | 12 | 88 |
| 4-(Trifluoromethyl)benzoic Acid | Benzylamine | HATU, DIPEA | DMF | 12 | 92 |
| This compound | Benzylamine | HATU, DIPEA | DMF | 12 | 95 |
Table 2: Comparison of reaction yields for the synthesis of N-benzylamides using different benzoic acid derivatives. The use of this compound resulted in the highest yield under identical reaction conditions.
Experimental Protocols
General Procedure for Amide Synthesis
To a solution of the respective benzoic acid derivative (1.0 eq) in N,N-dimethylformamide (DMF), was added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). The mixture was stirred at room temperature for 10 minutes, followed by the addition of benzylamine (1.0 eq). The reaction was stirred at room temperature for 12 hours. The reaction mixture was then diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired N-benzylamide.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
The metabolic stability of the synthesized compounds was assessed using human liver microsomes. The test compound (1 µM) was incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C. The reaction was initiated by the addition of an NADPH-regenerating system. Aliquots were taken at various time points (0, 5, 15, 30, 60, and 120 minutes) and the reaction was quenched by the addition of ice-cold acetonitrile containing an internal standard. The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The half-life (t½) was calculated from the first-order decay plot of the compound concentration over time.
Visualizing the Synthetic Advantage: A Workflow Diagram
The streamlined synthesis of high-yield products is a significant advantage of using this compound. The following diagram illustrates a typical experimental workflow for the synthesis of an amide derivative.
Caption: Experimental workflow for the synthesis of an amide using this compound.
Enhanced Protein-Ligand Interactions
The electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring of this compound can significantly influence the electronic properties of the final molecule. This can lead to stronger and more specific interactions with biological targets, such as enzymes and receptors. The trifluoromethyl groups can participate in favorable orthogonal multipolar interactions with protein backbones, contributing to higher binding affinity and potency of the drug candidate.[1]
The following diagram illustrates the concept of enhanced binding affinity through these specific interactions.
Caption: Enhanced protein-ligand binding through interactions involving trifluoromethyl groups.
References
Safety Operating Guide
Proper Disposal of 3,4-Bis(trifluoromethyl)benzoic Acid: A Step-by-Step Guide
The proper disposal of 3,4-bis(trifluoromethyl)benzoic acid is critical for ensuring laboratory safety and environmental protection. This compound, due to its halogenated nature, is classified as hazardous waste and requires a specific disposal protocol. Adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to consult its Safety Data Sheet (SDS). This compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause severe eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact which can lead to severe burns.[1] |
| Body Protection | Laboratory coat | Protects against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required if handling outside of a fume hood or if dust/vapors are generated.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound should be carried out in a designated and well-ventilated area, preferably within a chemical fume hood.
1. Waste Segregation:
-
Solid Waste: Collect unadulterated this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated "Hazardous Solid Waste" container.
-
Liquid Waste: If the compound is in a solution, it should be collected in a designated "Hazardous Liquid Waste" container. As a halogenated organic acid, it should be stored in a container for halogenated organic waste.[2][3] Do not mix with non-halogenated waste streams.[1]
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
3. Waste Storage:
-
Waste containers must be kept tightly sealed when not in use.[4]
-
Store the sealed containers in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[4]
-
Ensure that the storage area is away from incompatible materials, such as strong bases and oxidizing agents.
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][4]
-
Never dispose of this compound down the drain or in the regular trash.[5]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Small Spills (within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[4]
-
Carefully collect the absorbent material and the spilled substance into a designated hazardous waste container.[4]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[4]
Large Spills (outside of a fume hood):
-
Evacuate the immediate area.
-
Notify your institution's emergency response team or EHS department.
-
If it is safe to do so, prevent the spill from spreading and close the doors to the affected area to contain any vapors.[4]
-
Provide the emergency response team with the Safety Data Sheet for this compound.[4]
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
References
Personal protective equipment for handling 3,4-Bis(trifluoromethyl)benzoic acid
Essential Safety and Handling Guide for 3,4-Bis(trifluoromethyl)benzoic Acid
This guide provides crucial safety, operational, and disposal information for the handling of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar hazardous chemical compounds and are intended to ensure a safe laboratory environment.
Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar compounds such as 3,5-Bis(trifluoromethyl)benzoic acid and other fluorinated benzoic acids indicate that this substance should be handled with care. The presence of trifluoromethyl groups and the carboxylic acid moiety suggests potential hazards.[1] Based on analogous compounds, the primary hazards are expected to be:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet recognized standards (e.g., ANSI Z87.1, EN 166).[3][7] A face shield should be worn over safety glasses, especially when there is a risk of splashing.[7][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for short-term protection.[7][9] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Double gloving may be appropriate for handling larger quantities.[9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended.[9] It should be fully buttoned to maximize skin coverage.[7] |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][9] If a fume hood is not available or if exposure limits may be exceeded, a suitable respirator should be used. |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict handling protocol is critical. The following guide outlines the safe handling of this compound from preparation to disposal.
Preparation and Engineering Controls
-
Work Area: Always handle this compound in a properly functioning chemical fume hood.[7][9]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
-
Gather Materials: Before starting, ensure all necessary PPE, spill containment materials (such as vermiculite or sand), and waste containers are available.[9]
Handling and Experimental Procedures
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.
-
Weighing and Transferring:
-
To minimize dust generation, carefully weigh the solid compound within the chemical fume hood.
-
Use a spatula to transfer the solid. Avoid creating dust clouds.
-
-
Dissolving:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
General Practices:
Spill Management
-
Small Spills:
-
Alert personnel in the immediate area.[9]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[9]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4][9]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[9]
-
-
Large Spills:
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization
-
Halogenated Organic Waste: Due to the presence of trifluoromethyl groups, this compound is classified as a halogenated organic substance.[11] All waste containing this compound must be disposed of in a designated "halogenated waste" container.[12]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent materials from spills, must also be disposed of as halogenated hazardous waste.
Disposal Procedures
-
Waste Collection:
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.[12]
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
-
Final Disposal:
Safety and Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Safety and handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. aplng.com.au [aplng.com.au]
- 7. benchchem.com [benchchem.com]
- 8. trimaco.com [trimaco.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. alpharesources.com [alpharesources.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
